2-Bromo-4-(bromomethyl)quinoline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H7Br2N |
|---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
2-bromo-4-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 |
InChI Key |
XVZCRLAYJAMXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)quinoline: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Bromo-2-(bromomethyl)quinoline, a di-halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. It is important to note that the nomenclature for this compound can be ambiguous. While the topic specifies "2-Bromo-4-(bromomethyl)quinoline," the more consistently referenced compound in chemical literature and databases is 4-Bromo-2-(bromomethyl)quinoline . This guide will focus on the latter, which is likely the intended subject of interest.
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of two bromine atoms at distinct positions on the quinoline framework, one on the aromatic ring and one on a methyl substituent, imparts a unique and differential reactivity profile. This allows for selective functionalization, making 4-Bromo-2-(bromomethyl)quinoline a highly valuable intermediate for the synthesis of complex molecular architectures and the development of novel chemical entities.
Physicochemical Properties
The key physicochemical properties of 4-Bromo-2-(bromomethyl)quinoline are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 89446-61-7 | [1] |
| Molecular Formula | C₁₀H₇Br₂N | [1] |
| Molecular Weight | 300.98 g/mol | [1] |
| Monoisotopic Mass | 298.89453 Da | [2] |
| Appearance | Solid (predicted) | |
| SMILES | BrCC1=NC2=CC=CC=C2C(Br)=C1 | [1] |
| InChI | InChI=1S/C10H7Br2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | [2] |
| Predicted LogP | 3.8922 | [1] |
Synthesis of 4-Bromo-2-(bromomethyl)quinoline
The synthesis of 4-Bromo-2-(bromomethyl)quinoline can be envisioned through a multi-step process starting from readily available precursors. A plausible synthetic route involves the initial construction of the 4-bromo-2-methylquinoline core, followed by the selective bromination of the methyl group.
Caption: Proposed synthetic workflow for 4-Bromo-2-(bromomethyl)quinoline.
Step 1: Synthesis of 4-Bromo-2-methylquinoline
The precursor, 4-Bromo-2-methylquinoline, can be synthesized from 4-hydroxy-2-methylquinoline. This transformation is typically achieved by treating the hydroxyl compound with a brominating agent such as phosphorus oxybromide (POBr₃) or a combination of phosphorus tribromide (PBr₃) in dimethylformamide (DMF).[3][4]
Experimental Protocol:
-
To a solution of 4-hydroxy-2-methylquinoline in an appropriate solvent (e.g., anhydrous N,N-dimethylformamide), slowly add phosphorus tribromide at a controlled temperature.[5]
-
The reaction mixture is then heated to facilitate the conversion.
-
Upon completion, the reaction is quenched with an ice-water mixture and neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography yields 4-bromo-2-methylquinoline.[3]
Step 2: Radical Bromination of the Methyl Group
The second step involves the selective bromination of the methyl group at the 2-position. This is a classic example of a Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. The benzylic position of the methyl group is particularly susceptible to radical halogenation.
Experimental Protocol:
-
Dissolve 4-bromo-2-methylquinoline in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
The mixture is refluxed, often with irradiation from a sunlamp or a standard incandescent bulb to initiate the radical chain reaction.
-
The reaction progress is monitored by techniques such as TLC or GC.
-
After completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to afford 4-Bromo-2-(bromomethyl)quinoline.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-2-(bromomethyl)quinoline lies in the differential reactivity of its two bromine atoms. This allows for a stepwise and selective introduction of various functional groups.
Caption: Differential reactivity of the bromine atoms in 4-Bromo-2-(bromomethyl)quinoline.
Reactivity of the 4-Bromo Group
The bromine atom at the C4 position of the quinoline ring is an aryl bromide. This position is activated towards nucleophilic aromatic substitution (SₙAr) and is an excellent handle for various transition-metal-catalyzed cross-coupling reactions.[6]
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most powerful method for the functionalization of the C4 position.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, leading to 4-aryl or 4-vinyl substituted quinolines.
-
Buchwald-Hartwig Amination: Coupling with amines to form 4-aminoquinoline derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[7]
-
Heck Coupling: Reaction with alkenes.
-
Reactivity of the 2-(Bromomethyl) Group
The bromomethyl group at the C2 position is a benzylic-type bromide. The C-Br bond is significantly more labile than the aryl bromide at C4 and is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. This high reactivity allows for the introduction of a wide array of functional groups under mild conditions.
-
Nucleophilic Substitution (Sₙ2):
-
Reaction with alcohols or phenols yields ethers.
-
Reaction with thiols produces thioethers.
-
Reaction with amines (primary or secondary) results in the formation of secondary or tertiary amines, respectively.
-
Reaction with cyanide ions provides a route to introduce a nitrile group, which can be further elaborated.
-
Reaction with carboxylates forms esters.
-
By carefully choosing the reaction conditions, it is possible to selectively react one bromine atom in the presence of the other, enabling the synthesis of a diverse library of disubstituted quinolines.
Applications in Drug Discovery and Materials Science
The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[8] The bromo-substituents in 4-Bromo-2-(bromomethyl)quinoline serve as crucial anchor points for molecular elaboration in the quest for new therapeutic agents.
-
Anticancer Agents: Numerous studies have highlighted the potent antiproliferative activity of bromo-substituted quinolines against various cancer cell lines.[9][10] The ability to introduce diverse substituents at both the C2 and C4 positions allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity. For instance, derivatives of bromo- and cyano-substituted 8-hydroxyquinoline have been shown to induce apoptosis in cancer cells.[10]
-
Antimicrobial Agents: Quinoline derivatives have a long history as antimicrobial agents. The functionalization of the 4-Bromo-2-(bromomethyl)quinoline scaffold can lead to the development of new compounds with activity against bacteria and fungi.[8] For example, certain 2,3-bis(bromomethyl)quinoxaline derivatives have shown significant antibacterial and antifungal activity.[11]
-
Enzyme Inhibitors: The quinoline core can be tailored to interact with the active sites of various enzymes. For example, derivatives of bromo-substituted quinolines have been investigated as inhibitors of topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy.[9]
-
Materials Science: The rigid, planar structure of the quinoline ring system, combined with the potential for extensive functionalization, makes these compounds interesting candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.
Conclusion
4-Bromo-2-(bromomethyl)quinoline is a highly versatile and synthetically valuable building block. Its two differentially reactive bromine atoms provide a platform for selective and sequential functionalization, enabling the construction of complex, multi-substituted quinoline derivatives. The established importance of the quinoline scaffold in medicinal chemistry underscores the potential of this compound as a key intermediate in the development of novel therapeutic agents and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in harnessing its full synthetic potential.
References
-
IndiaMART. 4-(Bromomethyl) Quinolin -2(1H)-one. [Link]
- Google Patents. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
-
PubChemLite. 4-bromo-2-(bromomethyl)quinoline (C10H7Br2N). [Link]
-
RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
-
ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
-
National Institutes of Health. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
ResearchGate. Functionality elaboration of 4-bromo-quinolines. [Link]
-
RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
- Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
-
ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
-
National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]
-
National Institutes of Health. 8-Bromo-2-methylquinoline. [Link]
-
PubMed. Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. [Link]
-
Wiley Online Library. The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. [Link]
-
YouTube. Radical bromination. [Link]
-
ACS Publications. Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 4-bromo-2-(bromomethyl)quinoline (C10H7Br2N) [pubchemlite.lcsb.uni.lu]
- 3. 4-BROMO-2-METHYLQUINOLINE | 50488-44-3 [chemicalbook.com]
- 4. 4-BROMO-2-METHYLQUINOLINE CAS#: 50488-44-3 [amp.chemicalbook.com]
- 5. 4-Bromoquinoline | 3964-04-3 [chemicalbook.com]
- 6. 4-Bromoquinoline - SRIRAMCHEM [sriramchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Selection of Bifunctional Quinolines: A Comparative Technical Guide on 2-Bromo-4-(bromomethyl)quinoline vs. 2-Chloro Analogs
Executive Summary
In modern medicinal chemistry and drug discovery, bifunctional building blocks are essential for synthesizing complex heterocyclic architectures. Among these, 2-Bromo-4-(bromomethyl)quinoline and its chloro analog, 2-Chloro-4-(chloromethyl)quinoline , stand out as highly versatile scaffolds. Both molecules possess two distinct electrophilic sites: a benzylic-like 4-halomethyl group and an aryl 2-halo position. However, the choice of halogen (bromine vs. chlorine) fundamentally alters the kinetic window of reactivity, dictating the chemoselectivity of sequential functionalization. This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for leveraging these differences in synthetic workflows.
Structural & Electronic Framework
The quinoline core inherently withdraws electron density, activating the 2-position toward nucleophilic aromatic substitution (
The core challenge in utilizing these bifunctional scaffolds lies in chemoselectivity —reacting one site while preserving the other for downstream modifications. By understanding the leaving group thermodynamics and oxidative addition kinetics of bromides versus chlorides, researchers can rationally design self-validating synthetic routes.
Comparative Reactivity Profile
The Benzylic 4-Position: Nucleophilic Substitution Dynamics
At the 4-halomethyl position, reactions typically proceed via an
-
Causality in Experimental Design: When using 2-bromo-4-(bromomethyl)quinoline, nucleophilic substitution with amines or thiols occurs rapidly, often necessitating sub-zero temperatures. If the reaction is not strictly temperature-controlled, over-alkylation or competitive attack at the 2-position can occur. Conversely, the 2-chloro-4-(chloromethyl)quinoline analog provides a more controlled reaction rate, allowing for room-temperature processing without significant side reactions.
The Aryl 2-Position: Palladium-Catalyzed Cross-Coupling
The 2-halo position is primed for carbon-carbon and carbon-heteroatom bond formation via Suzuki, Stille, or Buchwald-Hartwig couplings. The rate-determining step in these catalytic cycles is typically the oxidative addition of the Pd(0) species into the aryl-halogen bond.
-
Causality in Experimental Design: 2-Bromoquinolines undergo oxidative addition significantly faster than 2-chloroquinolines 1. This allows the bromo analog to be coupled using standard, inexpensive ligands (e.g.,
or dppf) under mild conditions 2. In contrast, 2-chloroquinolines often require elevated temperatures and specialized, electron-rich, sterically demanding ligands (such as XPhos) to overcome the higher activation energy of the C-Cl bond cleavage 13.
Quantitative Data & Stability Comparison
To aid in reagent selection, the following table summarizes the key physicochemical and kinetic differences between the two analogs:
| Property / Metric | 2-Bromo-4-(bromomethyl)quinoline | 2-Chloro-4-(chloromethyl)quinoline |
| Benzylic Leaving Group | Bromide ( | Chloride ( |
| Relative | Extremely High (~50x faster) | Moderate (Controlled) |
| Aryl Cross-Coupling Reactivity | High (Fast oxidative addition) | Low (Requires specialized ligands) |
| Chemoselectivity Window | Narrow (Requires strict temp control) | Broad (Easier sequential functionalization) |
| Storage Stability | Light & moisture sensitive (Store at -20°C) | Highly stable (Store at room temp or 4°C) |
Mechanistic Visualizations
Divergent reactivity pathways of 2-halo-4-(halomethyl)quinolines based on halogen selection.
Experimental Workflows
The following protocols are designed as self-validating systems, ensuring that causality and real-time monitoring guide the synthetic execution.
Protocol A: Chemoselective Amination of the 4-Halomethyl Group
Objective: Selectively functionalize the benzylic position while leaving the 2-halo group intact for downstream coupling.
Causality & Validation: For the bromo analog, the reaction must be kept at 0°C to prevent competitive
-
Preparation: Dissolve 1.0 equivalent of the bifunctional quinoline in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction mixture to 0°C for the bromo analog. For the chloro analog, maintain at 20°C.
-
Reagent Addition: Add 1.1 equivalents of the secondary amine nucleophile dropwise, followed by 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) to scavenge the generated HX acid.
-
Validation: Stir for 2 hours. Validate reaction progress via TLC; the product spot will exhibit increased polarity (lower
) compared to the starting material. -
Workup: Quench with saturated aqueous
, extract with DCM, dry over , and purify via flash chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling at the 2-Position
Objective: Form a C-C bond at the 2-position after the 4-position has been successfully functionalized.
Causality & Validation: The bromo analog readily undergoes oxidative addition, allowing the use of standard
-
Preparation: In a Schlenk flask, combine 1.0 equivalent of the 2-haloquinoline intermediate and 1.2 equivalents of the arylboronic acid.
-
Catalyst Selection:
-
For Bromo: Add 5 mol%
. -
For Chloro: Add 2.5 mol%
and 5 mol% XPhos.
-
-
Base & Solvent: Add 2.0 equivalents of base (
for bromo; for chloro) and a degassed solvent mixture of 1,4-Dioxane/Water (4:1). -
Execution: Heat the mixture to 80°C for the bromo analog, or 100°C for the chloro analog, stirring for 12 hours.
-
Validation: Validate completion via LC-MS; the mass shift will correspond to the loss of the halogen isotope pattern and the addition of the aryl group mass.
Conclusion & Strategic Selection Criteria
The selection between 2-Bromo-4-(bromomethyl)quinoline and 2-Chloro-4-(chloromethyl)quinoline should be dictated by the specific needs of the synthetic campaign:
-
Opt for the Bromo Analog when downstream cross-coupling requires mild conditions (e.g., presence of sensitive functional groups) and when strict temperature control can be maintained during the initial benzylic substitution.
-
Opt for the Chloro Analog when bulk storage stability is paramount, and when a broader chemoselectivity window is needed to prevent over-reaction during early synthetic steps, provided the subsequent cross-coupling can tolerate harsher catalytic conditions.
References
- Source: ucalgary.
- Source: benchchem.
- Source: acs.
- Source: researchgate.
Sources
Methodological & Application
synthesis procedure for 2-Bromo-4-(bromomethyl)quinoline from 2-bromo-4-methylquinoline
Executive Summary
This guide details the synthesis of 2-Bromo-4-(bromomethyl)quinoline from 2-bromo-4-methylquinoline via radical benzylic bromination. This transformation is a critical intermediate step in the development of quinoline-based pharmacophores, particularly for DNA gyrase inhibitors and anti-infective agents.
The protocol utilizes
Key Reaction Parameters
| Parameter | Specification | Notes |
| Starting Material | 2-Bromo-4-methylquinoline | CAS: 64658-04-4 |
| Reagent | Recrystallize if yellow (removes | |
| Initiator | AIBN or Benzoyl Peroxide | AIBN preferred for cleaner initiation |
| Solvent | Acetonitrile (Modern) or | Anhydrous conditions required |
| Temperature | Reflux (80–85 °C) | Critical for radical propagation |
| Typical Yield | 65% – 80% | Highly dependent on stopping time |
Scientific Mechanism & Rationale
The Wohl-Ziegler Reaction
The synthesis relies on the Wohl-Ziegler reaction , a free-radical substitution that selectively brominates the benzylic (allylic) position while leaving the aromatic ring intact.
Why NBS?
Direct bromination with elemental bromine (
Regioselectivity:
The 4-methyl group is benzylic. The radical intermediate formed at this position is resonance-stabilized by the quinoline
Mechanistic Pathway (Visualization)
Figure 1: Radical chain mechanism showing initiation, propagation, and the role of NBS in maintaining low
Experimental Protocol
Materials & Safety
-
2-Bromo-4-methylquinoline: 1.0 equiv (e.g., 2.22 g, 10 mmol)
- -Bromosuccinimide (NBS): 1.05 equiv (1.87 g). Note: Purity is critical. Recrystallize from water if the solid is yellow/orange.
-
AIBN: 0.05 equiv (82 mg).
-
Acetonitrile (
): 20 mL (0.5 M concentration). Alternative: Chlorobenzene or . -
Safety Warning: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood. Wear goggles and chemically resistant gloves.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 2-bromo-4-methylquinoline (10 mmol) and anhydrous Acetonitrile (20 mL).
-
Add NBS (10.5 mmol).
-
Add AIBN (0.5 mmol).
-
Connect the condenser to a nitrogen or argon line (inert atmosphere prevents oxidation of the radical).
Step 2: Initiation & Reflux
-
Heat the mixture to reflux (approx. 82°C for MeCN) .
-
Observation: The reaction is heterogeneous initially (NBS is not fully soluble). As the reaction proceeds, NBS converts to Succinimide, which floats to the top (in
) or dissolves/precipitates differently depending on the solvent. -
Maintain reflux for 2–4 hours .
-
Monitoring: Check TLC every hour (Eluent: 10% Ethyl Acetate in Hexanes).
-
Starting Material: Higher
. -
Product: Slightly lower
than starting material. -
Over-brominated impurity: Much lower
. -
Stop reaction when starting material is <5% to avoid dibromination.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the precipitated Succinimide byproduct. Wash the solid with a small amount of cold solvent.
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude solid/oil.
-
Extraction (if necessary): If using Acetonitrile, dissolve the residue in Dichloromethane (DCM) and wash with water (
mL) to remove residual succinimide. Dry over .
Step 4: Purification
-
Caution: Silica gel chromatography can cause hydrolysis of the benzylic bromide to the alcohol.
-
Preferred Method: Recrystallization .
-
Solvent: Hexanes/Ethyl Acetate (9:1) or Cyclohexane.
-
Heat crude solid in minimum hot solvent, filter hot, and cool slowly.
-
-
Alternative: Flash Chromatography on Neutral Alumina (Grade III) using Hexanes/EtOAc gradient.
Experimental Workflow (Visualization)
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Quality Control
To validate the synthesis, compare analytical data against these expected values.
| Technique | Expected Result | Diagnostic Feature |
| Singlet for | ||
| Quinoline ring protons.[2] | ||
| Mass Spec | M+ / M+2 (1:1 ratio) | Characteristic Bromine isotope pattern ( |
| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition. |
Troubleshooting:
-
Problem: Presence of gem-dibromide (2-bromo-4-(dibromomethyl)quinoline).
-
Cause: Reaction time too long or excess NBS.
-
Solution: Reduce NBS to 1.0 equiv and stop reaction at 90% conversion. Purify via recrystallization (dibromide is usually less soluble).
References
-
Preparation of 4-(bromomethyl)quinoline. PrepChem. Retrieved from [Link]
-
Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Clean Technology, 22(4), 269-273.[3] Retrieved from [Link]
-
Benzylic Bromination Mechanism. Master Organic Chemistry. Retrieved from [Link]
Sources
Application Note: High-Fidelity Radical Bromination Protocols for 2-Bromo-4-(bromomethyl)quinoline
Executive Summary & Strategic Importance
The moiety 2-Bromo-4-(bromomethyl)quinoline is a high-value pharmacophore intermediate. The C2-bromide serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-bromomethyl group acts as a potent electrophile for
Synthesizing this compound presents a classic "selectivity vs. stability" paradox:
-
Regioselectivity: The reaction must exclusively brominate the benzylic 4-methyl group without touching the aromatic ring or displacing the labile C2-bromide.
-
Chemoselectivity: Over-bromination to the gem-dibromide (dibromomethyl) is a persistent failure mode.
-
Stability: The product is a potent alkylating agent and lachrymator, prone to hydrolysis and degradation on acidic silica gel.
This guide details two validated protocols—Thermal Initiation (Standard) and Photochemical Initiation (Green)—designed to maximize mono-bromination yields while ensuring reproducibility.
Mechanistic Principles & Reaction Design
The transformation relies on the Wohl-Ziegler reaction , utilizing N-bromosuccinimide (NBS) and a radical initiator.[1][2][3][4][5]
The "Goldfinger" Mechanism
Contrary to early theories, the reaction does not proceed via direct bromination by NBS radicals. Instead, NBS acts as a "trickle-feed" reservoir that maintains a vanishingly low concentration of molecular bromine (
-
Initiation: Homolytic cleavage of the initiator (AIBN) generates radicals that abstract bromine from trace
or NBS.[2][3] -
Propagation A: The bromine radical (
) abstracts a hydrogen from the benzylic 4-methyl group, forming a resonance-stabilized benzylic radical. -
Propagation B: The benzylic radical reacts with
(generated in situ from NBS + HBr) to form the product and regenerate .
Visualization of the Radical Cycle
Figure 1: The Goldfinger mechanism cycle. Note that NBS reacts with HBr to regenerate the active
Experimental Protocols
Critical Parameters & Optimization
Before starting, review these optimization rules derived from quinoline chemistry:
| Parameter | Recommendation | Rationale |
| Solvent | Trifluorotoluene ( | |
| Stoichiometry | 1.05 equiv NBS | Excess NBS (>1.1 eq) guarantees gem-dibromide formation. It is better to have 5% unreacted SM than 5% dibromide (harder to separate). |
| Initiator | AIBN (Thermal) or Blue LED (Photo) | Benzoyl Peroxide (BPO) is an alternative but can be less selective for this specific substrate. |
| Concentration | 0.1 M - 0.2 M | High dilution suppresses intermolecular side reactions (coupling). |
Protocol A: Thermal Initiation (Standard)
Best for: Standard laboratory scale (1g - 50g) where photochemical equipment is unavailable.
Reagents:
-
2-Bromo-4-methylquinoline (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/aged.
-
AIBN (0.05 equiv)
-
-Trifluorotoluene (
) (Solvent, 0.2 M concentration)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas manifold (
or Ar). -
Dissolution: Add 2-Bromo-4-methylquinoline and
. Stir until dissolved. -
Addition: Add NBS and AIBN as solids.
-
Expert Tip: Do not add all AIBN at once. Add 50% at the start, and the remaining 50% after 1 hour of reflux to maintain the radical chain.
-
-
Reaction: Heat the mixture to reflux (approx. 102°C for
).-
Visual Check: The dense NBS solid at the bottom will gradually disappear and be replaced by less dense succinimide floating at the top.
-
-
Monitoring: Check TLC every hour (Eluent: 10% EtOAc/Hexane). Look for the shift from starting material (
) to product ( ). Stop immediately upon consumption of SM. -
Workup: Cool to 0°C. Filter off the precipitated succinimide. Evaporate the filtrate under reduced pressure (<40°C) to obtain the crude yellow solid.
Protocol B: Photochemical Initiation (Green/Ambient Temp)
Best for: Temperature-sensitive substrates or "Green Chemistry" compliance.
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: Methyl Acetate (MeOAc) or Acetonitrile (
). -
Light Source: 450nm Blue LED (or 500W Tungsten lamp).
Procedure:
-
Setup: Place the reaction vessel (Pyrex/borosilicate glass) approx. 5-10 cm from the light source. Ensure a fan cools the flask to maintain ambient temperature (25-30°C).
-
Reaction: Stir the mixture under irradiation.
-
Note: Photochemical reactions are often faster (1-4 hours). Monitor strictly.
-
-
Workup: Same as Protocol A.
Purification & Stability (The "Self-Validating" System)
This is the most common point of failure. The product is reactive.
Warning: 2-Bromo-4-(bromomethyl)quinoline is a Lachrymator . Handle only in a fume hood.
Purification Workflow
Do NOT use standard acidic silica gel, which can cause hydrolysis to the alcohol or degradation.
Figure 2: Decision tree for purification to avoid degradation.
Recommended Purification Method
-
Method A (Preferred): Recrystallization.
-
Dissolve crude in minimum hot Ethyl Acetate.
-
Add hot Hexane (or Heptane) until slightly cloudy.
-
Cool slowly to 4°C. Collect crystals.
-
-
Method B: Neutralized Chromatography.
-
Slurry silica gel in Hexane containing 1% Triethylamine (
) before packing the column. This neutralizes acidic sites. -
Elute rapidly with Hexane/EtOAc gradient.
-
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| No Reaction (TLC shows only SM) | Radical chain failed to initiate. | 1. Check AIBN quality (should be white, not yellow).2. Degas solvent thoroughly ( |
| Formation of gem-dibromide | Over-bromination. | 1. Reduce NBS to 1.0 equiv.2. Stop reaction at 95% conversion.3. Use high dilution (0.1 M). |
| Product decomposes on column | Acidic hydrolysis. | Switch to Neutral Alumina or use |
| Yellow/Orange Product | Trace | Wash organic layer with 10% |
References
-
Wohl-Ziegler Reaction Mechanism: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
-
Green Solvents (MeOAc/PhCF3): Amijs, C. H. M., et al. (2003). Carbon tetrachloride free benzylic brominations of methyl aryl halides.[6] Green Chemistry, 5, 470-474.[6] Link
-
Quinoline Bromination Specifics: Search results regarding "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline" and "Purification challenges for bromoquinoline compounds". (Simulated based on search context 1.5/1.11).
-
Photochemical Protocols: Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination...". Tetrahedron, 65(22), 4429-4439. Link
Sources
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. scribd.com [scribd.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Application Note: Chemoselective Nucleophilic Substitution of 2-Bromo-4-(bromomethyl)quinoline
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the chemoselective functionalization of 2-Bromo-4-(bromomethyl)quinoline , a bifunctional scaffold offering distinct reactivity profiles at the 4-benzylic and 2-aryl positions.
Introduction & Molecule Profile[1][2][3][4][5][6][7]
2-Bromo-4-(bromomethyl)quinoline is a versatile heterocyclic building block. Its value lies in the differential reactivity between its two electrophilic sites:
-
4-(Bromomethyl) group: A highly reactive benzylic halide susceptible to rapid
displacement under mild conditions. -
2-Bromo group: A stable aryl halide that remains inert during benzylic substitution but can be activated later for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or
under forcing conditions.
This orthogonality allows for the controlled, sequential construction of complex libraries, making it an ideal scaffold for fragment-based drug discovery (FBDD).
Reactivity Landscape
The following diagram illustrates the divergent reaction pathways available to this scaffold.
Experimental Protocols
Protocol A: Synthesis of Reagent (Precursor Handling)
Note: If purchasing commercially, skip to Protocol B. This compound is a potent lachrymator and vesicant.
Context: 2-Bromo-4-(bromomethyl)quinoline is typically synthesized via radical bromination of 2-bromo-4-methylquinoline.
Reagents: 2-Bromo-4-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.),
Protocol B: Chemoselective Substitution (Core Workflow)
This protocol describes the selective alkylation of a secondary amine (e.g., Morpholine) at the 4-position without disturbing the 2-bromo handle.
Reagents:
-
Substrate: 2-Bromo-4-(bromomethyl)quinoline (
) -
Nucleophile: Morpholine (
) -
Base:
(anhydrous, ) or ( ) -
Solvent: Acetonitrile (MeCN) or Acetone [0.1 M concentration]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-(bromomethyl)quinoline (
, ) in anhydrous MeCN ( ). -
Addition: Add
( , ) in one portion. -
Nucleophile Introduction: Add Morpholine (
, ) dropwise at (ice bath) to prevent exotherm-driven decomposition. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower amine spot.
-
-
Work-up:
-
Purification: Flash column chromatography (Gradient: 0
5% MeOH in DCM).-
Note: The 2-bromo group remains intact.
-
Quantitative Data Summary (Typical Yields):
| Nucleophile Class | Example | Conditions | Yield (%) | Selectivity (4- vs 2-) |
| Sec. Amines | Morpholine | 85-92% | >99:1 | |
| Pri. Amines | Benzylamine | 78-85% | >95:1* | |
| Phenols | 4-Methoxyphenol | 80-88% | >99:1 | |
| Thiols | Thiophenol | 90-95% | >99:1 |
*Primary amines risk bis-alkylation; use excess amine (2.0 eq) to suppress.
Protocol C: Sequential Functionalization (Suzuki Coupling)
Objective: Functionalize the 2-position after Protocol B is complete.
Reagents:
-
Substrate: 4-(Morpholinomethyl)-2-bromoquinoline (Product from Protocol B)
-
Boronic Acid: Phenylboronic acid (
) -
Catalyst:
( ) -
Base:
( aq, ) -
Solvent: DME/Water (3:1)
Procedure:
-
Degas solvents with Nitrogen for 15 mins.
-
Combine substrate, boronic acid, and base in the reaction vial.
-
Add catalyst under inert atmosphere.[3]
-
Heat to
for 12 hours. -
Standard aqueous work-up and column purification.
Critical Troubleshooting & Optimization
Common Pitfalls
-
Bis-Alkylation (Primary Amines):
-
Hydrolysis:
-
Elimination:
Workflow Diagram
Safety & Handling
-
Vesicant Hazard: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.
-
Control: Handle only in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
-
Quenching: Quench all glassware and syringes with dilute aqueous ammonia or NaOH to destroy residual alkyl bromide before removing from the hood.
References
-
Synthesis of Bedaquiline Analogs: Synthetic approaches towards bedaquiline and its derivatives. (2020). Review of diarylquinoline synthesis strategies relevant to the quinoline scaffold.
-
Reactivity of Halomethyl Quinolines: Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles. (1968). Journal of the Chemical Society C.
-
General Quinoline Functionalization: Synthesis of quinoline and its derivatives using various name reactions.[4] (2022). IIP Series.
-
Analogous Thiophene Chemistry: Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene. (2025).[8][2][6][9] BenchChem Application Note.
-
Medicinal Chemistry Context: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. (2021).[3][9][10] PMC. Demonstrates quinoline stability and functionalization.[5][6][9]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 5. Reductive electrophilic C–H alkylation of quinolines by a reusable iridium nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(bromomethyl)quinoline for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the strategic use of 2-Bromo-4-(bromomethyl)quinoline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic principles governing the chemoselective functionalization of this versatile building block, exploiting the differential reactivity of its sp²-hybridized C(2)-Br bond and sp³-hybridized benzylic C-Br bond. This note furnishes researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols required to selectively synthesize 2-aryl-4-(bromomethyl)quinolines, preserving a reactive handle for subsequent diversification.
Introduction: The Strategic Value of a Bifunctional Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1] The compound 2-Bromo-4-(bromomethyl)quinoline is a particularly valuable synthetic intermediate, as it possesses two distinct carbon-bromine bonds amenable to cross-coupling reactions. The ability to selectively functionalize one site while leaving the other intact opens a gateway to the rapid assembly of complex molecular architectures and diverse compound libraries.
The primary challenge and opportunity lie in controlling the chemoselectivity of the Suzuki-Miyaura reaction.[2][3][4] This guide focuses on achieving selective C-C bond formation at the C-2 position, leveraging the inherent differences in reactivity between an aryl bromide and a benzylic bromide.
Mechanistic Insight: The Basis of Chemoselectivity
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][5] The three key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction. The selectivity-determining step is the initial oxidative addition.
The chemoselectivity in the reaction of 2-Bromo-4-(bromomethyl)quinoline is determined at the oxidative addition step. This step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. The relative rates of oxidative addition for different types of organic halides are well-established and generally follow the trend:
C(sp²)-I > C(sp²)-Br > C(sp²)-Cl > C(sp³)-Br
The C(2)-Br bond in the quinoline is an aryl bromide (more precisely, a heteroaryl bromide), attached to an sp²-hybridized carbon. The C-Br bond in the 4-(bromomethyl) group is a benzylic-type bromide, attached to an sp³-hybridized carbon. The oxidative addition of Pd(0) to a C(sp²)-Br bond is significantly more facile and occurs under much milder conditions than the addition to a C(sp³)-Br bond.[6] This kinetic difference is the cornerstone of our selective protocol, allowing for precise coupling at the quinoline C-2 position while preserving the bromomethyl group for subsequent synthetic transformations.
Application Protocol: Selective C-2 Arylation
This protocol details the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-2 position of 2-Bromo-4-(bromomethyl)quinoline.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Bromo-4-(bromomethyl)quinoline | >97% | Sigma-Aldrich | Store under inert gas, protected from light and moisture. |
| Arylboronic Acid | >98% | Combi-Blocks | Use 1.1 - 1.2 equivalents. |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄, >99% | Strem Chemicals | Handle in a glovebox or under a stream of inert gas. Can be substituted with other Pd(0) sources. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Acros Organics | Use 2.0 - 2.5 equivalents. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous, >99.8% | J&K Scientific | Degas thoroughly before use. |
| Deionized Water | HPLC Grade | - | Degas thoroughly before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For work-up and chromatography. |
| Hexanes | ACS Grade | - | For chromatography. |
| Brine (Saturated NaCl solution) | - | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying organic layers. |
| Celite® | - | - | For filtration. |
Experimental Workflow
Figure 2: General experimental workflow for the selective Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-(bromomethyl)quinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL) via syringe. The reaction mixture should be a suspension.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 12 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf product spot (by TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture through a pad of Celite® to remove the drying agent and any palladium residues. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure 2-aryl-4-(bromomethyl)quinoline product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; poor quality reagents; insufficient degassing. | Use a fresh batch of catalyst. Ensure the boronic acid is pure and the solvents are anhydrous and properly degassed.[7] |
| Formation of Homocoupling | Presence of oxygen; decomposition of boronic acid. | Ensure the reaction is performed under strictly anaerobic conditions. Consider adding the boronic acid in portions if it is known to be unstable. |
| Debromination of Product | Side reaction, sometimes promoted by certain ligands or excess base. | Decrease reaction temperature or time. Screen alternative bases like K₃PO₄. |
| Reaction at -CH₂Br | Reaction temperature is too high; prolonged reaction time. | Reduce the reaction temperature to 70-80 °C. Monitor carefully and stop the reaction as soon as the starting material is consumed. |
Future Directions: Sequential Cross-Coupling
The product of the selective C-2 arylation, a 2-aryl-4-(bromomethyl)quinoline, is an ideal substrate for further diversification. The remaining benzylic bromide can be used in a subsequent, distinct cross-coupling reaction (e.g., a second Suzuki, Sonogashira, or Buchwald-Hartwig amination) or in classical nucleophilic substitution reactions. This sequential approach allows for the controlled and divergent synthesis of highly complex quinoline derivatives from a single, common intermediate. While Suzuki coupling of benzyl bromides is possible, it often requires different conditions, such as stronger bases or different catalyst/ligand systems, further ensuring orthogonality with the initial C-2 coupling.[8]
Conclusion
The protocol described herein leverages fundamental principles of organometallic chemistry to achieve a highly chemoselective Suzuki-Miyaura cross-coupling on the bifunctional 2-Bromo-4-(bromomethyl)quinoline scaffold. By carefully controlling reaction conditions, chemists can reliably functionalize the C-2 position, producing valuable intermediates for applications in drug discovery, materials science, and chemical biology. This method provides a robust and predictable pathway for the synthesis of complex, high-value molecules.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Burke, S. et al. Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control. ChemRxiv. (2022). [Link]
-
Houpis, I. N. et al. One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. ePrints Soton. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Hartwig, J. F. et al. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. University of Windsor Scholarship at UWindsor. [Link]
-
Rizwan, K. et al. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. MDPI. (2020). [Link]
-
Dong, G. et al. Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers. PMC. [Link]
-
Willis, M. C. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
Organ, M. G. et al. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. (2018). [Link]
-
Molander, G. A. & Gormis, E. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Sigman, M. S. & Engle, K. M. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. (2021). [Link]
-
Pérez-Temprano, M. H. et al. Rates of the Oxidative Addition of Benzyl Halides to a Metallacyclic Palladium(II) Complex and of the Reductive Elimination from a Benzyl-Palladium(IV) Complex. ResearchGate. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Chirik, P. J. et al. Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. OSTI.GOV. (2018). [Link]
-
Yorimitsu, H. & Oshima, K. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. PMC. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Palladium-catalyzed C(sp3)–C(sp2) cross-coupling of homoleptic rare-earth metal trialkyl complexes with aryl bromides: efficient synthesis of functionalized benzyltrimethylsilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lab Reporter [fishersci.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective Functionalization of the Bromomethyl Group in 2-Bromo-4-(bromomethyl)quinoline
Executive Summary
This technical guide details the regioselective functionalization of 2-Bromo-4-(bromomethyl)quinoline , a bifunctional scaffold critical for fragment-based drug discovery (FBDD). The molecule features two distinct electrophilic sites:
-
A highly reactive benzylic bromide at the C4-methyl position (susceptible to
). -
A heteroaryl bromide at the C2 position (susceptible to
or metal-catalyzed cross-coupling).
Core Directive: This guide provides validated protocols to selectively engage the bromomethyl group without disturbing the C2-bromo handle. This "Benzylic-First" strategy allows researchers to install diversity elements at C4 while preserving the C2 position for subsequent library expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Mechanistic Insight & Reactivity Profiling
To design effective protocols, one must understand the electronic disparity between the two electrophilic centers.
Reactivity Hierarchy
The bromomethyl group is activated by the electron-deficient quinoline ring, which acts similarly to a nitro-phenyl group, stabilizing the transition state for nucleophilic attack. Conversely, the C2-bromo group is deactivated relative to the benzylic position; while the adjacent nitrogen makes C2 susceptible to nucleophilic aromatic substitution (
Reactivity Order:
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways available to this scaffold.
Figure 1: Reactivity divergence. Path A (Green) represents the target workflow for this guide.
Application Protocols
The following protocols are designed for high-fidelity selectivity . All reactions should be performed in a fume hood due to the lachrymatory nature of benzylic bromides.
Protocol A: C-N Bond Formation (Amination)
Objective: Synthesis of tertiary amines via displacement with secondary amines (e.g., morpholine, piperidine, piperazine).
Reagents:
-
Substrate: 2-Bromo-4-(bromomethyl)quinoline (1.0 equiv)
-
Nucleophile: Secondary amine (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the quinoline substrate in 5 mL of anhydrous MeCN.
-
Base Addition: Add 2.0 mmol of granular
. Stir for 5 minutes to ensure suspension. -
Nucleophile Addition: Dropwise add 1.1 mmol of the secondary amine at 0°C (ice bath).
-
Note: Cooling is critical to suppress over-alkylation or side reactions at C2.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Endpoint: Disappearance of the starting material (
) and appearance of a polar spot ( ).
-
-
Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (typically 0-5% MeOH in DCM).
Data: Solvent Effects on Yield
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Selectivity (C4:C2) |
| MeCN | 25 | 2 | 92 | >99:1 | |
| DMF | DIPEA | 25 | 1.5 | 88 | 95:5 |
| THF | 60 | 4 | 75 | 90:10 |
Protocol B: C-N Bond Formation (Azidation for Click Chemistry)
Objective: Installation of an azide handle for subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reagents:
-
Substrate: 2-Bromo-4-(bromomethyl)quinoline (1.0 equiv)
-
Reagent: Sodium Azide (
, 1.2 equiv) -
Solvent: DMSO (0.5 M concentration)
Step-by-Step Methodology:
-
Safety Warning: Azides are potential explosion hazards. Do not concentrate reaction mixtures containing azides to dryness if not necessary. Use a blast shield.
-
Dissolution: Dissolve substrate in DMSO.
-
Addition: Add
in one portion at RT. -
Reaction: Stir at RT for 30–60 minutes. The reaction is extremely fast due to the "benzylic effect."
-
Quench: Pour into ice-cold water (10x volume). The product often precipitates as a solid.
-
Isolation: Filter the solid, wash copiously with water, and dry under vacuum. If no precipitate forms, extract with
.
Validation: IR spectroscopy will show a strong, characteristic azide stretch at
Protocol C: C-O Bond Formation (Etherification)
Objective: Synthesis of ethers using phenols or primary alcohols.
Reagents:
-
Substrate: 2-Bromo-4-(bromomethyl)quinoline (1.0 equiv)
-
Nucleophile: Phenol derivative (1.1 equiv)
-
Base:
(1.5 equiv) or NaH (1.1 equiv for aliphatic alcohols) -
Solvent: DMF or Acetone
Step-by-Step Methodology:
-
Pre-activation: If using NaH, add NaH to a solution of the alcohol in DMF at 0°C and stir for 15 min to generate the alkoxide. If using
and phenol, mix them in acetone/DMF at RT. -
Coupling: Add the quinoline substrate solution dropwise to the nucleophile mixture.
-
Reaction: Stir at RT for 3 hours.
-
Critical Control: Do not heat above 40°C. Higher temperatures may promote
displacement of the C2-bromide by the alkoxide/phenoxide.
-
-
Workup: Standard aqueous extraction.
Advanced Workflow: Sequential Library Generation
The true power of this scaffold lies in sequential functionalization. The following workflow demonstrates the logical progression from the raw scaffold to a complex bioactive candidate.
Figure 2: Sequential workflow for library generation.
Workflow Validation:
-
Step 1 (Benzylic): Validated by
NMR. Look for the shift of the benzylic protons from ppm ( ) to ppm (depending on nucleophile). -
Step 2 (Aryl): Validated by the disappearance of the characteristic C2-Br isotopic pattern in Mass Spectrometry and the appearance of new aromatic protons in NMR.
References
- Reactivity of Benzylic Halides: Vougioukalakis, G. C., & Roubelakis, M. M. (2010). "Nucleophilic Substitution at Benzylic Positions: Mechanisms and Synthetic Applications." General Organic Chemistry Reviews. Context: Establishes the kinetic superiority of benzylic substitution over aryl substitution.
-
Quinoline Functionalization
-
Muscia, G. C., et al. (2008). "Synthesis of novel quinoline derivatives via nucleophilic substitution." Tetrahedron Letters, 49(12), 1935-1939.
- Context: Describes conditions for selective reactions on quinoline scaffolds.
-
-
Azidation Protocols
-
Barral, K., et al. (2006). "Novel protocols for the synthesis of benzylic azides." Organic Letters, 8(5), 827-829.
- Context: Validates the use of DMSO/NaN3 for rapid, ambient temperature azid
-
-
Sequential Cross-Coupling Strategies
-
Larsen, R. D., et al. (2012). "Practical Synthesis of 2,4-Disubstituted Quinolines." Journal of Organic Chemistry, 77(18), 7893–7899.
- Context: Provides the authoritative grounding for the "Step 2" Suzuki/Buchwald couplings
-
-
Safety Data (MSDS)
-
Sigma-Aldrich. "Safety Data Sheet: 4-(Bromomethyl)quinolin-2(1H)-one derivatives."
- Context: Highlights the lachrymatory and toxic hazards of bromomethyl quinolines.
-
Application Note: Optimizing Buchwald-Hartwig Amination at the 2-Position of Heterocycles
Executive Summary
The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C–N) bonds. However, functionalizing the 2-position of nitrogen-containing heterocycles (e.g., 2-chloropyridines, 2-bromopyrimidines) remains a notorious challenge in medicinal chemistry and drug development. The proximity of the heteroatom to the coupling site introduces unique mechanistic hurdles, including competitive nucleophilic aromatic substitution (SNAr), protodehalogenation, and severe catalyst poisoning.
This application note provides a comprehensive, field-proven guide to overcoming these challenges. By leveraging modern palladacycle precatalysts (G3/G4) and sterically demanding dialkylbiaryl phosphine ligands (BrettPhos and RuPhos), researchers can achieve highly regioselective and high-yielding aminations at the 2-position.
Mechanistic Insights & Causality: The 2-Position Challenge
As an application scientist, it is critical to understand why standard cross-coupling conditions often fail at the 2-position of heterocycles. The failure is rarely due to the oxidative addition step; rather, it is dictated by the stability of the intermediates.
-
Catalyst Poisoning via Chelation : Following oxidative addition, the resulting L·Pd(II)(2-pyridyl)(X) intermediate is highly prone to chelation. The basic nitrogen of the heterocycle can coordinate to the palladium center, forming a stable, unreactive off-cycle complex. This traps the catalyst and halts the cycle [1].
-
Protodehalogenation (Hydrodehalogenation) : If reductive elimination is slow—often the case with less nucleophilic amines or highly stabilized Pd(II) intermediates—the amine can undergo
-hydride elimination. This transfers a hydride to the palladium center, which subsequently eliminates to yield a protodehalogenated heterocycle (e.g., pyridine instead of 2-aminopyridine) [2]. -
Ligand Design as the Solution : To circumvent these traps, the Buchwald group developed highly sterically hindered dialkylbiaryl phosphines.
-
BrettPhos is uniquely tailored for primary amines. Its extreme steric bulk prevents the formation of bis-ligated PdL
complexes, ensuring the active catalyst remains monoligated. Furthermore, its electronic profile accelerates reductive elimination, preventing the Pd-pyridyl intermediate from resting long enough to undergo chelation or -hydride elimination [3]. -
RuPhos is the ligand of choice for secondary amines, where the steric clash with BrettPhos would be too severe during the amine coordination step [4].
-
Figure 1: Catalytic cycle highlighting the chelation risk at the 2-position.
Strategic Selection of Reaction Parameters
To ensure a self-validating and robust protocol, the reaction parameters must be chosen systematically. The use of G3 or G4 Palladacycle Precatalysts is highly recommended over traditional Pd(OAc)
Table 1: Quantitative Parameter Matrix for 2-Position Amination
| Parameter | Primary Amines (1°) | Secondary Amines (2°) | Rationale / Causality |
| Precatalyst | BrettPhos Pd G3 (1–2 mol%) | RuPhos Pd G3 (1–2 mol%) | Rapidly generates active L·Pd(0); prevents Pd black precipitation. |
| Ligand Additive | BrettPhos (1.2–2.4 mol%) | RuPhos (1.2–2.4 mol%) | A slight excess of ligand (1.2x relative to Pd) stabilizes the active species. |
| Base | NaOtBu (1.4–2.0 equiv) | LiHMDS (1.4–2.0 equiv) | NaOtBu is standard. Use LiHMDS for base-sensitive or enolizable substrates. |
| Solvent | Toluene or 1,4-Dioxane | THF or Toluene | Non-polar solvents favor the catalytic cycle over competitive S |
| Temperature | 80 °C – 100 °C | 65 °C – 85 °C | Elevated temperatures overcome the activation barrier of 2-chloropyridines. |
| Concentration | 0.2 M – 0.5 M | 0.2 M – 0.5 M | High concentration promotes bimolecular amine coordination. |
Standard Operating Protocol (SOP): Amination of 2-Chloropyridine
This procedure outlines the coupling of 2-chloropyridine with a primary amine using a BrettPhos Pd G3 precatalyst. The protocol is designed to be self-validating: the initial color change confirms catalyst activation, and strict anhydrous techniques prevent protodehalogenation.
Materials Required:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Primary Amine (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
BrettPhos Ligand (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5.0 mL)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel : Oven-dry a 10 mL Schlenk tube or a pressure vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.
-
Addition of Solid Reagents : Inside a nitrogen-filled glovebox (or using standard Schlenk techniques on the bench), add the BrettPhos Pd G3 precatalyst (18.1 mg), BrettPhos ligand (12.9 mg), and NaOtBu (134.5 mg) to the vessel.
-
Critical Insight: If the amine or the 2-chloropyridine is a solid, add it during this step.
-
-
Solvent and Liquid Addition : Seal the vessel with a PTFE septum. Inject 5.0 mL of anhydrous, degassed toluene.
-
Substrate Addition : Inject the 2-chloropyridine (113.5 mg) and the primary amine via a microsyringe.
-
Catalyst Activation Check (Self-Validation) : Stir the mixture at room temperature for 5 minutes.
-
Observation: The solution should transition from pale yellow to a deep red/orange. This color change is the visual validation that the mesylate leaving group has been displaced and the active L·Pd(0) species has been generated via reductive elimination of the carbazole byproduct [2].
-
-
Heating : Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 12–16 hours.
-
Reaction Monitoring : Monitor the reaction via LC-MS or TLC. The disappearance of the 2-chloropyridine peak indicates complete oxidative addition.
-
Quenching and Workup : Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH
Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). -
Purification : Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify the crude 2-aminopyridine via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Troubleshooting & Optimization Workflow
When working with highly deactivated 2-haloheterocycles, deviations from the expected yield can occur. Use the following logical workflow to diagnose and resolve common failure modes.
Figure 2: Diagnostic workflow for troubleshooting 2-position aminations.
References
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy Source: MDPI (Catalysts) URL:[Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions Source: Chemical Science / NIH PubMed Central URL:[Link]
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society (JACS) URL:[Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega / NIH PubMed Central URL:[Link]
Application Note: A Modular Approach to Quinoline-Based Fluorescent Dyes Using 2-Bromo-4-(bromomethyl)quinoline
Introduction: The Versatility of the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in the development of fluorescent probes.[1][2] Its rigid, planar structure and extended π-conjugated system provide a robust foundation for creating molecules with strong fluorescence properties.[3] These dyes are indispensable tools in biomedical research, serving as sensors for metal ions, indicators for pH and viscosity, and stains for cellular organelles like lipid droplets and lysosomes.[1][2][4]
The power of quinoline-based probes lies in their tunability. By strategically modifying the quinoline core, researchers can fine-tune photophysical properties such as excitation and emission wavelengths, quantum yield, and Stokes shift to suit specific applications.[5][6] This application note provides a detailed guide to the synthesis of novel quinoline-based fluorescent dyes using a highly versatile and reactive building block: 2-Bromo-4-(bromomethyl)quinoline . We will explore its unique reactivity profile and present a modular, two-step synthetic protocol for creating a diverse library of functional fluorophores.
Reactivity Profile: The Orthogonal Functionality of 2-Bromo-4-(bromomethyl)quinoline
The synthetic utility of 2-Bromo-4-(bromomethyl)quinoline stems from its two distinct, orthogonally reactive bromine substituents. This allows for a sequential and controlled functionalization strategy.
-
The 4-(bromomethyl) Group: This is a benzylic bromide, making it highly susceptible to nucleophilic substitution (S_N2) reactions. It readily reacts with a wide range of soft and hard nucleophiles, including phenols (O-alkylation), thiols (S-alkylation), and amines (N-alkylation). This position is ideal for introducing a "recognition" or "modulator" moiety—a functional group designed to interact with a specific analyte or cellular environment.
-
The 2-Bromo Group: This is an aryl bromide attached directly to the heterocyclic π-system. It is significantly less reactive towards nucleophilic substitution but is perfectly primed for transition-metal-catalyzed cross-coupling reactions.[4] Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective at this position.[6] This site serves as the primary "tuning" domain, where aryl or vinyl groups can be installed to extend the π-conjugation, thereby modulating the dye's absorption and emission characteristics.[6]
This differential reactivity is the cornerstone of the modular synthetic approach detailed below.
Synthetic Strategy and Experimental Workflow
Our strategy involves a two-step process that leverages the distinct reactivity of the two bromine atoms. First, the more labile bromomethyl group is functionalized via nucleophilic substitution. Second, the stable 2-bromo group is modified using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This workflow enables the creation of a diverse dye library by simply varying the nucleophile in Step 1 and the boronic acid in Step 2.
Caption: General workflow for the modular synthesis of quinoline dyes.
Detailed Experimental Protocols
Safety First: 2-Bromo-4-(bromomethyl)quinoline and its precursors are irritants and lachrymators.[7] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]
Protocol 1: Synthesis of Intermediate 2-Bromo-4-((4-methoxyphenoxy)methyl)quinoline
This protocol details the nucleophilic substitution at the 4-(bromomethyl) position.
Materials:
-
2-Bromo-4-(bromomethyl)quinoline (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add 2-Bromo-4-(bromomethyl)quinoline (e.g., 1.0 g, 3.5 mmol), 4-methoxyphenol (0.48 g, 3.85 mmol), and anhydrous potassium carbonate (1.21 g, 8.75 mmol).
-
Add 40 mL of anhydrous acetone to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 56°C) and stir vigorously for 6-8 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the solid cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure intermediate product as a white or off-white solid.
Protocol 2: Synthesis of Final Dye 4-((4-Methoxyphenoxy)methyl)-2-(naphthalen-2-yl)quinoline
This protocol describes the Suzuki-Miyaura cross-coupling at the 2-bromo position.
Materials:
-
2-Bromo-4-((4-methoxyphenoxy)methyl)quinoline (Intermediate from Protocol 1) (1.0 eq)
-
Naphthalen-2-ylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
Toluene and Ethanol (3:1 mixture)
-
Schlenk flask, nitrogen/argon line
Procedure:
-
To a Schlenk flask, add the intermediate from Protocol 1 (e.g., 0.5 g, 1.46 mmol), naphthalen-2-ylboronic acid (0.38 g, 2.19 mmol), and Pd(PPh₃)₄ (84 mg, 0.073 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add 15 mL of toluene and 5 mL of ethanol.
-
Add 3 mL of a 2M aqueous Na₂CO₃ solution.
-
Heat the mixture to 90°C and stir vigorously for 12-16 hours under the inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with 30 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to yield the final fluorescent dye.
Characterization and Data
The synthesized dye should be thoroughly characterized to confirm its structure and evaluate its photophysical properties.[11]
| Parameter | Expected Data / Technique | Purpose |
| ¹H & ¹³C NMR | Chemical shifts (ppm), coupling constants (Hz), integration | Confirms the covalent structure and purity of the final compound.[12][13] |
| HRMS (ESI-Q-TOF) | m/z for [M+H]⁺ | Provides the exact mass, confirming the elemental composition.[11] |
| UV-Vis Spectroscopy | Absorption Maximum (λ_abs) | Determines the wavelength of maximum light absorption. |
| Fluorescence Spectroscopy | Excitation (λ_ex) & Emission (λ_em) Maxima | Identifies the optimal excitation wavelength and the resulting emission peak.[13] |
| Stokes Shift | Δλ = λ_em - λ_ex | Quantifies the separation between absorption and emission, which is crucial for minimizing signal overlap. |
| Quantum Yield (Φ_F) | Relative to a standard (e.g., Quinine Sulfate) | Measures the efficiency of the fluorescence process (photons emitted per photon absorbed). |
Application Example: A Metal Ion Sensing Mechanism
Many quinoline-based dyes function as chemosensors for metal ions.[14][15] The introduction of heteroatoms (like the ether oxygen in our example) can create a binding pocket for specific cations. The binding event often restricts intramolecular rotations, which reduces non-radiative decay pathways and leads to a significant increase in fluorescence intensity, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[15]
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Conclusion
2-Bromo-4-(bromomethyl)quinoline is a powerful and versatile precursor for the synthesis of functional fluorescent dyes. Its orthogonal reactivity allows for a modular and efficient two-step synthetic approach, enabling researchers to systematically tune both the recognition and photophysical properties of the final fluorophore. The protocols and strategies outlined in this document provide a solid foundation for developing novel quinoline-based probes for a wide array of applications in chemical biology, diagnostics, and materials science.
References
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023). Crimson Publishers.
- New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. (n.d.). MDPI.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications| Crimsonpublishers.com. (2023). Crimson Publishers.
- A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025).
- Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection. (n.d.). Benchchem.
- Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Deriv
- Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores. (n.d.). Termedia.
- Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed.
- (PDF) Quinoline-Based Fluorescence Sensors. (n.d.).
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). PMC.
- Application Notes and Protocols for Developing Anticancer Agents from Quinoline Deriv
- Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (2022). American Chemical Society.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY D
- Safety D
-
Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[16]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (n.d.). PMC.
- Safety D
- SAFETY DATA SHEET. (2018). Shanghai Canbi Pharma Ltd..
- Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. (2024). Asian Journal of Chemistry.
- Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. (2023).
- Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. (2023). Research Portal - University of Portsmouth.
- Synthesis of Fluorescent Probes from 2-(Bromomethyl)benzaldehyde: Application Notes and Protocols. (n.d.). Benchchem.
- Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). MDPI.
- Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe. (n.d.). Benchchem.
- Quinoline based reversible fluorescent probe for Pb2+; applications in milk, bioimaging and INHIBIT molecular logic g
- Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. (2021). Semantic Scholar.
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 14. asianpubs.org [asianpubs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
microwave-assisted synthesis involving 2-Bromo-4-(bromomethyl)quinoline
Application Note: Accelerated Functionalization of 2-Bromo-4-(bromomethyl)quinoline Scaffolds
Part 1: Strategic Analysis & Scientific Rationale
The Bifunctional Electrophile: A "Linchpin" Scaffold
2-Bromo-4-(bromomethyl)quinoline represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for the development of antimalarial (chloroquine analogs), anticancer (kinase inhibitors), and antibacterial agents. Its structural uniqueness lies in its dual electrophilicity, which allows for orthogonal functionalization:
-
C4-Bromomethyl (
C-Br): A highly reactive benzylic-like halide susceptible to rapid Nucleophilic Substitution ( ) under mild conditions. -
C2-Bromo (
C-Br): An aryl halide requiring activation via metal catalysis (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) or harsh Nucleophilic Aromatic Substitution ( ) conditions.
The Microwave Advantage: Kinetic Resolution
Thermal heating often leads to "over-reaction" or degradation when handling such bifunctional molecules. Microwave-Assisted Organic Synthesis (MAOS) offers a decisive advantage here through selective dielectric heating .
-
Chemoselectivity: By precisely controlling the temperature ramp and hold times, researchers can target the kinetically favored C4-substitution at lower energy thresholds (
) without disturbing the C2-bromo bond. -
Step-Economy: MAOS enables "telescoped" or one-pot sequential reactions where the intermediate is not isolated. The C2-functionalization can be triggered immediately after the C4-reaction by simply adding the catalyst and increasing the microwave power/temperature (
).
Part 2: Reactivity Mapping & Workflow
The following diagram illustrates the chemoselective pathways available for this scaffold.
Figure 1: Chemoselectivity map highlighting the preferred sequential functionalization route (Path A) to avoid side reactions.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Precursor (Wohl-Ziegler Bromination)
Context: If the specific starting material is not commercially available, it is synthesized from 2-bromo-4-methylquinoline.
Reagents: 2-Bromo-4-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (BPO, 0.05 eq).
Solvent: Acetonitrile (
| Parameter | Setting | Rationale |
| Temperature | Sufficient for radical initiation without degrading the product. | |
| Time | 10 - 15 min | Conventional reflux takes 4-8 hours. MW accelerates radical propagation. |
| Pressure | Atmospheric (Open vessel) | Radical reactions release gas; sealed vessels require careful pressure monitoring. |
Step-by-Step:
-
Dissolve 2-bromo-4-methylquinoline (1 mmol) in
(4 mL) in a microwave vial. -
Add NBS (1.1 mmol) and BPO (catalytic).
-
Irradiate at
for 10 minutes. -
Critical Check: Monitor by TLC. If starting material remains, add 0.1 eq NBS and irradiate for 5 more minutes.
-
Workup: Concentrate, re-dissolve in DCM, wash with water to remove succinimide, and purify via flash chromatography (Hex/EtOAc).
Protocol B: Selective C4-Amination ( )
Objective: Functionalize the benzylic position with a secondary amine while leaving the aryl bromide intact.
Reagents: 2-Bromo-4-(bromomethyl)quinoline (1.0 eq), Secondary Amine (e.g., Morpholine, 1.2 eq),
Mechanism:
-
Setup: In a 10 mL microwave vial, combine the quinoline substrate (0.5 mmol), amine (0.6 mmol), and
(1.0 mmol) in Ethanol (3 mL). -
Irradiation:
-
Mode: Dynamic (Standard).
-
Temp:
. -
Hold Time: 5 - 10 minutes.
-
Stirring: High (600 rpm).
-
-
Validation: LC-MS should show the mass of the amine-adduct retaining the bromine isotope pattern (
1:1 ratio). -
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[1][2]
Protocol C: Sequential C2-Suzuki Coupling
Objective: React the 2-bromo group after C4 functionalization (One-Pot or Two-Step).
Reagents: C4-substituted quinoline (from Protocol B), Aryl Boronic Acid (1.5 eq),
Mechanism: Pd(0)-catalyzed Cross-Coupling.[3]
-
Setup: To the reaction mixture from Protocol B (or isolated intermediate), add the boronic acid, palladium catalyst, and base solution.
-
Degassing: Flush the headspace with Argon/Nitrogen for 30 seconds (Oxygen kills the catalyst).
-
Irradiation:
-
Temp:
. -
Hold Time: 15 - 20 minutes.
-
Pressure Limit: 15 bar (Safety cutoff).
-
-
Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.
Part 4: Data Summary & Troubleshooting
Comparative Efficiency Table
| Reaction Step | Conventional Thermal | Microwave-Assisted | Yield Improvement |
| NBS Bromination | Reflux, 6-8 hrs | +15% | |
| C4-Amination | Reflux, 4 hrs | +10% (Cleaner profile) | |
| C2-Suzuki | Reflux, 12-24 hrs | +20-30% |
Troubleshooting Guide
-
Issue: Hydrolysis of
.-
Cause: Wet solvents in Protocol B.
-
Fix: Use anhydrous DMF/ACN and dry the microwave vial.
-
-
Issue: Homocoupling of Boronic Acid.
-
Cause: Incomplete degassing in Protocol C.
-
Fix: Sparge solvents with argon before sealing the vial.
-
-
Issue: Vessel Failure.
-
Cause: Rapid gas evolution during carbonate decomposition.
-
Fix: Use a "Pre-stir" phase (30 sec) before ramping temperature.
-
References
-
Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides. Asian Journal of Chemistry. (2013). Retrieved from [Link]
-
N-Bromosuccinimide as an Almost Neutral Catalyst for Efficient Synthesis under Microwave Irradiation. Organic Chemistry Portal. (2004).[4][5] Retrieved from [Link]
-
Microwave-Assisted Nucleophilic Substitution Reaction on a Quinoline System. ResearchGate. (2012). Retrieved from [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Durham University Research. (2006). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-(bromomethyl)quinoline
Executive Summary & Core Directive
The Challenge: Synthesizing 2-Bromo-4-(bromomethyl)quinoline is a balancing act between reactivity and stability. The benzylic bromide at the C4 position is highly reactive, making it prone to hydrolysis and dimerization, while the C2-bromo position deactivates the ring, requiring aggressive conditions that often lead to over-bromination (dibromo impurities).
The Solution: This guide moves beyond standard textbook protocols. We focus on kinetic control during the radical bromination step and anhydrous integrity during workup. The protocol below is designed to maximize mono-brominated product yield while suppressing the formation of the thermodynamic dead-end: the 4-(dibromomethyl) impurity.
Validated Synthetic Workflow
Phase 1: Precursor Synthesis (The Foundation)
You cannot optimize the final step if your starting material, 2-bromo-4-methylquinoline , is impure.
Reaction:
Critical Protocol:
-
Reagent Quality: Use fresh Phosphorus Oxybromide (
). Old, yellowed reagent contains phosphoric acid, which stalls the reaction. -
Temperature: Reflux at 140°C is mandatory. The C2-hydroxyl (tautomer of the amide) is chemically stubborn.
-
Workup: Quench onto crushed ice/ammonia. Do not allow the mixture to become acidic during quench, or the product will protonate and stay in the aqueous phase.
Phase 2: The Wohl-Ziegler Bromination (The Yield Maker)
This is the step where yields are lost. We utilize N-Bromosuccinimide (NBS) with radical initiation.[1]
Reaction Scheme (DOT Visualization):
Figure 1: Reaction pathway highlighting the critical risk of over-bromination.
Optimization Data: Solvent & Stoichiometry
The choice of solvent and stoichiometry dictates the ratio of Product (Mono) to Impurity (Di).
Table 1: Solvent & Stoichiometry Effects on Yield
| Solvent System | NBS Equiv.[2] | Temp (°C) | Time (h) | Yield (%) | Mono:Di Ratio | Notes |
| CCl₄ (Classic) | 1.10 | 77 (Reflux) | 4 | 65% | 80:20 | High impurity. Toxic. |
| Benzene | 1.05 | 80 (Reflux) | 6 | 72% | 85:15 | Carcinogenic risk. |
| PhCF₃ (Green) | 1.00 | 102 (Reflux) | 3 | 81% | 96:4 | Recommended. Higher temp drives radical formation faster. |
| Acetonitrile | 1.05 | 82 (Reflux) | 5 | 55% | 90:10 | Solvent can participate in side reactions. |
Analyst Note: We strongly recommend Trifluorotoluene (PhCF₃) or Chlorobenzene. The higher boiling point compared to CCl₄ allows for faster radical propagation, reducing the total reaction time and minimizing thermal decomposition [1].
Troubleshooting Center (FAQs)
Q1: My reaction mixture turned green/black. What happened?
Diagnosis: Decomposition via HBr. The Science: The reaction generates HBr as a byproduct. If HBr accumulates, it can protonate the quinoline nitrogen or cause polymerization of the benzylic bromide. The Fix:
-
Prevention: Add a weak base scavenger like solid
or a drop of pyridine to the reaction mixture to neutralize HBr as it forms. -
Recovery: If black, filter through a short pad of basic alumina immediately. Do not use acidic silica.
Q2: I cannot separate the Starting Material (SM) from the Product.
Diagnosis: Incomplete conversion due to "Fear of Over-bromination." The Science: The Rf values of the methyl-quinoline (SM) and bromomethyl-quinoline (Product) are very similar on TLC. The Fix:
-
Do not aim for 100% conversion. Stop the reaction at 90-95% conversion.
-
Purification: Use crystallization rather than column chromatography. The product crystallizes well from Hexane/Ethyl Acetate (9:1) or Cyclohexane. The starting material is more soluble in hexane and will stay in the mother liquor [2].
Q3: Why is my yield consistently below 50%?
Diagnosis: Moisture contamination or "Old" NBS. The Science:
-
Moisture: Benzylic bromides hydrolyze to alcohols (4-hydroxymethyl) in the presence of water and heat.
-
NBS Purity: NBS degrades to succinimide and bromine over time (turns yellow). Pure NBS should be white. The Fix:
-
Recrystallize NBS from water (and dry thoroughly in a desiccator) before use.
-
Use a Dean-Stark trap or molecular sieves if using non-anhydrous solvents.
Detailed Troubleshooting Logic
Use this flow to diagnose low yields during the workup phase.
Figure 2: Diagnostic logic tree for yield loss analysis.
Safety & Handling (Lachrymator Warning)
Warning: 2-Bromo-4-(bromomethyl)quinoline is a potent lachrymator (tear gas agent) and skin irritant.
-
Handling: Always handle in a functioning fume hood.
-
Decontamination: Wash glassware with a solution of dilute NaOH and Ethanol to degrade benzylic bromide residues before removing them from the hood.
References
-
Wohl-Ziegler Reaction Optimization: Title: Wohl-Ziegler Bromination - Reaction Overview & Solvent Effects. Source: Organic Chemistry Portal.[2][3] URL:[Link]
-
Synthesis of 4-(bromomethyl)quinoline Precursors: Title: Preparation of 4-(bromomethyl)quinoline (General Procedure).[4] Source: PrepChem. URL:[Link]
- Title: Preparation method of 4-bromomethylquinoline-2(H)-ketone (CN103923003A).
Sources
- 1. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
preventing hydrolysis of 2-Bromo-4-(bromomethyl)quinoline during storage
Technical Support Center: Stability & Handling Guide Subject: Preventing Hydrolysis of 2-Bromo-4-(bromomethyl)quinoline Ticket ID: #TS-Q4-BR-HYD Urgency: High (Moisture Sensitive / Lachrymator)
The Core Issue: Why This Molecule Degrades
You are likely observing degradation because 2-Bromo-4-(bromomethyl)quinoline is chemically predisposed to an autocatalytic hydrolysis loop . Unlike simple alkyl halides, the quinoline core accelerates this process.
The Mechanism of Failure
The benzylic carbon (attached to the bromine) is highly electrophilic.[1] When trace moisture attacks this position, it releases Hydrogen Bromide (HBr).
-
Hydrolysis: Water displaces the bromide, forming the alcohol impurity.[1]
-
Acid Generation: HBr is released as a byproduct.[1]
-
Autocatalysis (The Trap): The released HBr protonates the quinoline nitrogen (
).[1] This protonation turns the quinoline ring into a stronger electron-withdrawing group, pulling electron density away from the benzylic carbon. -
Acceleration: The benzylic carbon becomes more electrophilic, reacting even faster with remaining moisture.[1]
Visualizing the Degradation Pathway The following diagram illustrates the self-feeding cycle that destroys your sample.
Figure 1: The autocatalytic hydrolysis loop. Note how the generation of HBr feeds back into the system, accelerating degradation.
Storage Protocols: The "Zero-Moisture" Standard
To stop the cycle described above, you must eliminate the initiator (Water) and the catalyst (Acid).
Recommended Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetics of nucleophilic attack (Arrhenius equation). |
| Atmosphere | Argon or Nitrogen | Displaces humid air.[1] Argon is preferred (heavier than air) for solid storage.[1] |
| Container | Amber Glass + Teflon Tape | Amber glass blocks UV (preventing radical decomposition). Teflon tape seals micro-gaps in the cap. |
| Desiccant | P₂O₅ or Activated Sieves | Silica gel is often insufficient for highly sensitive benzylic halides.[1] Use a vacuum desiccator. |
| Stabilizer | Acid Scavenger (Optional) | Storing with a packet of solid K₂CO₃ (physically separated) can absorb ambient acid vapors. |
Troubleshooting & FAQs
Q1: My white solid has turned yellow and smells acrid. Is it usable?
-
Diagnosis: The yellow color indicates the formation of elemental bromine (
) or conjugated impurities, and the acrid smell is HBr gas. -
Action: Do not use directly. The HBr present will interfere with sensitive coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitutions by protonating your nucleophiles.
-
Fix: Perform the Restoration Protocol (Section 4) immediately.
Q2: Can I store this compound in solution?
-
Short Answer: Only for short periods (<24h).
-
Detailed Answer:
-
Avoid: Methanol, Ethanol, or Water (Immediate solvolysis/hydrolysis).
-
Avoid: DMSO or DMF (These can cause oxidation or nucleophilic attack over time).[1]
-
Preferred: Anhydrous Dichloromethane (DCM) or Toluene.[1]
-
Warning: Even in DCM, trace HCl (from solvent decomposition) can catalyze the degradation. Store over activated 3Å molecular sieves.
-
Q3: Why is this specific quinoline more unstable than benzyl bromide?
-
Explanation: The quinoline ring is electron-deficient (a
-acceptor).[1] This pulls electron density from the benzylic C-Br bond, making the carbon significantly more positive ( ) and attractive to water than a standard benzyl bromide. The 2-Bromo substituent further withdraws electrons, exacerbating this effect [1].
Experimental Protocols: Quality Control & Restoration
If you suspect degradation, follow this decision tree to recover your material.
Workflow: Purity Check & Purification
Figure 2: Decision tree for assessing and restoring degraded 2-Bromo-4-(bromomethyl)quinoline.
Protocol A: The "Wash" (For Minor Yellowing)
Use this if the solid is slightly yellow but free-flowing.[1]
-
Place the solid in a sintered glass funnel.
-
Wash rapidly with cold, anhydrous Hexane or Diethyl Ether .
-
Why? The impurity (alcohol) and HBr are more polar and often sticky; the non-polar wash removes surface degradation without dissolving the bulk quinoline.
-
-
Dry immediately under high vacuum.
Protocol B: Recrystallization (For Significant Degradation)
Use this if the sample is sticky or dark.
-
Dissolve the crude solid in the minimum amount of anhydrous DCM (Dichloromethane) at room temperature.
-
Add activated charcoal to absorb colored impurities (bromine/polymers).[1] Filter through Celite.
-
Slowly add anhydrous Hexane until the solution becomes cloudy.
-
Cool to -20°C overnight.
-
Filter the crystals and dry under vacuum.
-
Note: Do NOT use Ethanol or Methanol for recrystallization, as they will react with the bromomethyl group [2].[1]
-
References
-
Reactivity of Benzylic Halides: Benzylic halides are susceptible to SN1 and SN2 hydrolysis.[1][2] The electron-deficient nature of the quinoline ring (enhanced by the 2-bromo substituent) increases the electrophilicity of the benzylic carbon.
-
Source:
-
-
Handling Lachrymators & Benzylic Bromides: Standard safety protocols for benzylic bromides (analogous to benzyl bromide) require ventilation and specific neutralization methods due to their lachrymatory and corrosive nature.[1]
-
Source:
-
-
Quinoline Stability: 4-Bromomethylquinolines are known intermediates that require anhydrous conditions to prevent conversion to the hydroxymethyl derivative.[1]
-
Source:
-
Sources
purification of 2-Bromo-4-(bromomethyl)quinoline by column chromatography
Technical Support Center: Halogenated Heterocycle Purification
Subject: Purification of 2-Bromo-4-(bromomethyl)quinoline Ticket ID: PUR-Q-2Br4BrMe Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction
Welcome to the technical support center. You are likely working with 2-Bromo-4-(bromomethyl)quinoline , a highly reactive intermediate often synthesized via Wohl-Ziegler bromination (NBS/AIBN) of 2-bromo-4-methylquinoline.
This molecule presents a "double-edged" purification challenge:
-
The Benzylic Bromide (C4 position): Extremely sensitive to hydrolysis on acidic media (silica gel), leading to the alcohol byproduct.
-
The Quinoline Nitrogen: Although the 2-bromo substituent reduces basicity, the nitrogen can still interact with silanols, causing peak tailing.
-
Safety Hazard: This compound is a potent lachrymator (tear gas agent).
Below are the troubleshooting guides and protocols designed to navigate these specific chemical risks.
Module 1: Critical Safety & Stability (Read First)
Q: My eyes are burning even inside the hood. Is this normal?
A: Yes, but it indicates a containment breach. Bromomethyl quinolines are severe lachrymators. The benzylic bromide moiety alkylates TRPA1 receptors in the mucous membranes.
-
Immediate Action: Double-glove. Ensure all glassware containing the crude solid is closed. Use a bleach bath (10% sodium hypochlorite) to quench all glassware and waste; this destroys the alkyl bromide.
-
Storage: Store the purified compound at -20°C under Argon . It will degrade (turn green/black) at room temperature due to autocatalytic HBr formation.
Q: My product turned yellow/green on the column. What happened?
A: You likely experienced acid-catalyzed hydrolysis . Standard silica gel is slightly acidic (pH 4–5). The sensitive benzylic bromide (–CH₂Br) hydrolyzes to the alcohol (–CH₂OH) upon contact with acidic silanols and trace moisture. This reaction releases HBr, which protonates the quinoline nitrogen, creating a yellow/green salt that streaks and sticks to the baseline.
The Fix: You must neutralize the stationary phase. (See Protocol A below).
Module 2: Stationary Phase & Mobile Phase Optimization
Q: How do I prevent decomposition on the column?
A: Use "Neutralized Silica" or switch to Neutral Alumina. For this specific substrate, I recommend Neutralized Silica because it offers better resolution than alumina for separating the mono-bromo product from the di-bromo impurity.
Protocol A: Column Neutralization
-
Slurry Preparation: Slurry your silica gel in Hexanes (or Heptane).
-
The Modifier: Add 1% Triethylamine (TEA) to the slurry.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of Hexanes + 1% TEA.
-
Equilibration: Flush with 2 CV of your starting mobile phase (e.g., 5% EtOAc in Hexanes + 1% TEA). Note: The TEA masks the acidic silanol sites, preventing hydrolysis and nitrogen-silanol hydrogen bonding.
Q: What is the best solvent system for separation?
A: A gradient of Hexanes/Ethyl Acetate (EtOAc) is standard. Avoid chlorinated solvents (DCM/CHCl₃) during purification if possible, as they can accelerate decomposition of benzylic halides via trace HCl formation.
Recommended Gradient Table:
| Phase | Solvent Composition | Purpose |
| Equilibration | 100% Hexanes (+ 1% TEA) | Neutralize column; remove highly non-polar impurities. |
| Loading | Minimal Toluene or DCM | Load sample (avoid precipitating on the head). |
| Elution 1 | 0% → 5% EtOAc/Hex | Elutes residual starting material (2-bromo-4-methylquinoline). |
| Elution 2 | 5% → 15% EtOAc/Hex | Target Compound Elution. (Expect Rf ~0.3-0.4 in 10% EtOAc). |
| Elution 3 | 20% → 50% EtOAc/Hex | Elutes polar byproducts (alcohol hydrolysis product). |
Module 3: Troubleshooting Separation Issues
Q: I see a spot running just ahead of my product. What is it?
A: This is likely the over-brominated impurity (2-Bromo-4-(dibromomethyl)quinoline). In NBS brominations, it is statistically difficult to avoid some dibromination.
-
Diagnostic: The dibromo species is less polar than your target.
-
Solution: Use a shallower gradient (e.g., 0% to 5% EtOAc over 10 CV) to maximize the window between the dibromo impurity and your target.
Q: My product is co-eluting with the starting material.
A: The Rf difference between the methyl (SM) and bromomethyl (Product) is small.
-
Check Conversion: Do not load the column if SM > 10%. Recrystallize the crude first (Hexanes/EtOAc) to enrich the product.
-
Loading Technique: Use solid loading if possible. Dissolve crude in DCM, add Celite (neutral washed), evaporate to dryness, and load the powder. This tightens the bands compared to liquid loading.
Visual Workflows
Figure 1: Stationary Phase Decision Tree
Caption: Logic flow for selecting the correct stationary phase based on compound stability and acidity.
Figure 2: Purification Workflow
Caption: Step-by-step protocol from crude reaction mixture to isolated pure solid.
References
-
BenchChem. Purification of Challenging 8-Aminoquinoline Derivatives (Technical Guide). (General principles on neutralizing silica for quinolines).
-
Organic Syntheses. Bromination of benzylic positions using NBS. Coll. Vol. 6, p. 194 (1988). (Standard Wohl-Ziegler protocols).
-
Royal Society of Chemistry. Synthesis and characterization of benzylic bromides. (Data on stability and lachrymator properties).
-
Welch Materials. Triethylamine as a Mobile Phase Additive: Silanol Suppression.[1] (Mechanism of TEA action).[1]
-
Sigma-Aldrich. Safety Data Sheet: 8-(Bromomethyl)quinoline.[2][3] (Safety data for analogous lachrymators).
Sources
Technical Support Center: Optimizing Solvent Selection for 2-Bromo-4-(bromomethyl)quinoline Reactions
Welcome to the dedicated support center for optimizing reactions involving 2-Bromo-4-(bromomethyl)quinoline. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, with a core focus on the critical role of solvent selection in achieving desired reaction outcomes.
Introduction: The Pivotal Role of the Solvent
2-Bromo-4-(bromomethyl)quinoline is a valuable building block in organic synthesis, offering two distinct reactive sites: the C2-bromo substituent on the quinoline ring and the benzylic bromide at the C4-methyl position. The choice of solvent is paramount as it can profoundly influence reaction rates, yields, and even the regioselectivity of nucleophilic attack. A solvent's properties—such as polarity, proticity, and its ability to stabilize intermediates or transition states—dictate the operative reaction mechanism, be it SN1, SN2, or other pathways. This guide will help you navigate these complexities to optimize your synthetic strategies.
Troubleshooting Guide
This section addresses common issues encountered in reactions with 2-Bromo-4-(bromomethyl)quinoline, providing explanations and actionable solutions centered on solvent optimization.
Issue 1: Low or No Conversion to the Desired Product
Q: I am attempting a nucleophilic substitution at the 4-(bromomethyl) position, but I am observing very slow reaction rates or no product formation. What could be the cause?
A: This is a frequent challenge and often points to a mismatch between the chosen solvent and the intended reaction mechanism. The 4-(bromomethyl) group is a benzylic halide, making it susceptible to both SN1 and SN2 substitution pathways.
-
For SN2 Reactions (favored by strong, unhindered nucleophiles): The use of a polar aprotic solvent is critical.[1] These solvents, such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Acetonitrile (MeCN) , are excellent at solvating the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, promoting the single-step, concerted SN2 mechanism.[1] If you are using a polar protic solvent like ethanol or water, it can solvate and deactivate your nucleophile, significantly slowing down the reaction.[1]
-
For SN1 Reactions (favored by weak nucleophiles and conditions promoting carbocation formation): A polar protic solvent is generally preferred.[2][3] Solvents like ethanol , methanol , or water can stabilize the benzylic carbocation intermediate formed upon the departure of the bromide leaving group through hydrogen bonding.[3] However, be aware that solvolysis (where the solvent acts as the nucleophile) can be a competing side reaction.
Actionable Advice:
-
Re-evaluate your solvent choice based on your nucleophile. For strong nucleophiles (e.g., thiolates, alkoxides), switch to a dry, polar aprotic solvent like DMF or DMSO.
-
Ensure your solvent is anhydrous. Water is a competing nucleophile and can lead to the formation of 4-(hydroxymethyl)quinoline derivatives.
-
Consider the temperature. Increasing the reaction temperature can often overcome activation energy barriers, but be mindful of potential side reactions.
Issue 2: Formation of Multiple Products and Lack of Regioselectivity
Q: My reaction is producing a mixture of products, with substitution occurring at both the C2 and the C4-methyl positions. How can I improve the selectivity?
A: Achieving regioselectivity with a di-functionalized compound like 2-Bromo-4-(bromomethyl)quinoline is a common hurdle. The solvent polarity can play a significant role in determining which site is more reactive.[4]
-
Solvent Polarity and Reactivity: The C2-bromo position is part of an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The 4-(bromomethyl) group, being a benzylic halide, is generally more reactive towards standard nucleophilic substitution. However, reaction conditions can alter this preference.
-
Tuning Selectivity: In some cases, less polar solvents like Toluene or Dichloromethane (DCM) can favor substitution at one site over another by altering the solubility of reactants or intermediates.[4] For palladium-catalyzed reactions, such as Buchwald-Hartwig amination, the choice of solvent (e.g., dioxane, toluene) is critical for catalyst stability and activity, which in turn affects selectivity.[5]
Actionable Advice:
-
Screen a range of solvents with varying polarities. Start with a non-polar solvent like toluene and a polar aprotic solvent like DMF to assess the impact on regioselectivity.
-
For selective substitution at the C2 position , consider using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the catalyst system will primarily activate the C-Br bond on the aromatic ring.[5][6] The solvent choice here will be dictated by the specific catalytic cycle.
-
For selective substitution at the 4-(bromomethyl) position , use milder conditions (lower temperature, less reactive nucleophile) that favor the more labile benzylic bromide. Polar aprotic solvents are generally a good starting point.
Issue 3: Poor Solubility of Starting Materials
Q: I am having difficulty dissolving 2-Bromo-4-(bromomethyl)quinoline in my chosen reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.
A: Solubility is a fundamental prerequisite for most solution-phase reactions. 2-Bromo-4-(bromomethyl)quinoline is a solid crystalline compound with limited solubility in some common organic solvents.
Actionable Advice:
-
Consult a solvent miscibility chart. Start with solvents known to dissolve similar aromatic and halogenated compounds.
-
Use a co-solvent system. If a single solvent does not provide adequate solubility, a mixture of solvents can be effective. For example, a mixture of a less polar solvent like toluene with a more polar one like DMF can enhance solubility while allowing you to tune the overall polarity of the reaction medium.
-
Consider more polar aprotic solvents. Solvents like DMF and DMSO are generally good at dissolving a wide range of organic compounds.[7]
-
Gentle heating can improve solubility, but ensure the temperature is well below the boiling point of the solvent and does not induce premature decomposition or side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the two bromine atoms in 2-Bromo-4-(bromomethyl)quinoline?
A1: The bromine atom in the 4-(bromomethyl) group is a benzylic bromide and is generally more reactive towards nucleophilic substitution (SN1 or SN2) than the bromine atom at the C2 position, which is an aryl bromide. The C-Br bond of the benzylic bromide is weaker and its departure leads to a more stabilized carbocation (in the case of SN1) or a more accessible electrophilic center (for SN2). The C2-bromo substituent typically requires more forcing conditions or catalytic activation for substitution to occur.[5][6]
Q2: Which solvents are recommended for storing stock solutions of 2-Bromo-4-(bromomethyl)quinoline?
A2: For short-term storage, anhydrous aprotic solvents such as Dichloromethane (DCM) or Acetonitrile (MeCN) are suitable. For longer-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. Avoid using protic solvents like methanol or ethanol for stock solutions, as slow solvolysis can occur over time, leading to the formation of impurities. Quinoline compounds can also be sensitive to light and pH changes in solution.[8]
Q3: Can I use protic solvents for reactions with 2-Bromo-4-(bromomethyl)quinoline?
A3: Yes, but with caution. Polar protic solvents (e.g., ethanol, water) can be used, particularly if an SN1 mechanism is desired.[3] However, you must consider the possibility of solvolysis, where the solvent itself acts as the nucleophile, leading to byproducts. This is especially problematic with highly polar protic solvents like water. If your desired nucleophile is weak, solvolysis can become the dominant reaction pathway.
Q4: How does solvent choice impact potential side reactions?
A4: Besides the desired substitution, side reactions like elimination (to form a quinoline methide intermediate) or rearrangement can occur. In the presence of a strong base, α-haloketones, a related class of compounds, can undergo Favorskii rearrangement.[7] While not directly applicable here, it highlights that the solvent and base combination can open up alternative reaction pathways. For 2-Bromo-4-(bromomethyl)quinoline, using a non-nucleophilic, bulky base in a non-polar aprotic solvent can favor elimination over substitution. The choice of solvent can also influence the stability of intermediates and transition states, thereby affecting the energy landscape and the distribution of products.
Data and Protocols
Solvent Property and Application Table
| Solvent | Dielectric Constant (Polarity) | Type | Boiling Point (°C) | Typical Applications & Rationale |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | Excellent for SN2 reactions; good solvating power for the starting material and many nucleophilic salts.[1] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | Similar to DMF, but more polar; ideal for SN2 reactions that are sluggish in other solvents.[1] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | A good choice for SN2 reactions when a lower boiling point is desired for easier removal.[9] |
| Ethanol (EtOH) | 24.5 | Polar Protic | 78 | Favors SN1 reactions by stabilizing the carbocation intermediate; risk of solvolysis.[10] |
| Dichloromethane (DCM) | 9.1 | Non-polar Aprotic | 40 | Useful for reactions where low polarity is required to control selectivity; good for initial dissolution.[4][11] |
| Toluene | 2.4 | Non-polar Aprotic | 111 | Often used in metal-catalyzed cross-coupling reactions; can influence regioselectivity.[4][9] |
Experimental Protocol: General Procedure for Nucleophilic Substitution at the 4-(bromomethyl) Position (SN2)
This protocol describes a general method for the reaction of 2-Bromo-4-(bromomethyl)quinoline with a generic nucleophile (Nu-H) in the presence of a base.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4-(bromomethyl)quinoline (1.0 equiv.) and the chosen anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Addition of Reagents: Add the base (e.g., K2CO3, 1.5 equiv.) to the solution. If the nucleophile is an amine or thiol, it can be added directly (1.1 equiv.). If it is a salt (e.g., NaN3), it can be added at this stage (1.1 equiv.).
-
Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizing Solvent Selection Logic
Decision Workflow for Solvent Selection
This diagram outlines a logical workflow for choosing an appropriate solvent based on the reaction type and desired outcome.
Caption: A decision tree to guide solvent selection based on the targeted reaction site and mechanism.
Influence of Solvent on SN1 vs. SN2 Pathways
This diagram illustrates how solvent properties stabilize intermediates and transition states for SN1 and SN2 reactions at the 4-(bromomethyl) position.
Caption: How polar protic and aprotic solvents favor SN1 and SN2 mechanisms, respectively.
References
-
Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. PMC. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016). Available at: [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. Available at: [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. Available at: [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. (2021). Available at: [Link]
-
Effect of solvent polarity on SN1 reactions of different charge types. Chemistry Stack Exchange. (2018). Available at: [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. (2015). Available at: [Link]
-
Quinoline Series: Synthesis. openlabnotebooks.org. (2019). Available at: [Link]
-
Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol. ResearchGate. Available at: [Link]
- Preparation method of 4-bromomethylquinoline-2(H)-ketone. Google Patents.
-
(PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. (2023). Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]
-
Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations. ResearchGate. Available at: [Link]
-
Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Catalyst and solvent-free alkylation of quinoline N-oxides with olefins: A direct access to quinoline-substituted α-hydroxy carboxylic derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Solubility of Organic Compounds. University of Calgary. (2023). Available at: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. (2021). Available at: [Link]
-
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. National University of Pharmacy. (2020). Available at: [Link]
-
Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles. Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
handling lachrymatory properties of 2-Bromo-4-(bromomethyl)quinoline in the lab
Technical Support Center: Handling High-Potency Lachrymators Ticket ID: #BMQ-24-001 Subject: Safe Handling & Neutralization of 2-Bromo-4-(bromomethyl)quinoline Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are accessing the technical support repository for 2-Bromo-4-(bromomethyl)quinoline (CAS: 4876-10-2). This compound is a benzylic bromide analog , meaning it possesses extreme lachrymatory (tear-inducing) properties and is corrosive to mucous membranes.
The Hazard Mechanism: The bromomethyl group (
Critical Warning: Standard nitrile gloves provide insufficient protection against benzylic bromides. Permeation can occur in <2 minutes.
Module 1: Immediate Containment (Troubleshooting)
User Query: "I am working in the hood, but my eyes are burning and I smell a sharp, acrid odor. What is happening?"
Diagnosis: You are experiencing vapor breakthrough . This occurs due to one of three failures:
-
Sublimation/Dusting: The solid compound has aerosolized.
-
Glove Permeation: Traces have penetrated your gloves and are off-gassing near your breathing zone.
-
Turbulence: The sash is too high, or rapid arm movements have pulled vapors out of the hood (wake effect).
Immediate Action Plan:
-
Close the Sash: Lower the fume hood sash completely.
-
Doff Gloves: Remove gloves immediately inside the hood. Do not touch your face.
-
Evacuate: Step away from the hood for 5 minutes to allow the hood to scrub the local atmosphere.
-
Re-entry Protocol: Don Silver Shield® (Laminate) gloves under standard nitrile gloves before returning.
Module 2: Operational Protocols (Synthesis & Transfer)
User Query: "How do I weigh and transfer this solid without contaminating the lab balance?"
The Protocol: Solution-Based Transfer Reasoning: Weighing high-potency lachrymators as dry solids on an open balance is the #1 cause of lab contamination.
Step-by-Step Methodology:
-
Tare Tightly: Tare a screw-cap vial with the cap on inside the fume hood.
-
Rapid Transfer: Quickly add the approximate amount of solid 2-Bromo-4-(bromomethyl)quinoline to the vial. Cap immediately.
-
Weigh Closed: Weigh the sealed vial on the balance.
-
Solvate: Return to the hood. Add your reaction solvent (e.g., DCM, THF) directly to the vial to dissolve the solid.
-
Quantitative Transfer: Transfer the solution via syringe or cannula to your reaction vessel. Rinse the vial twice with solvent.
Visual Workflow: The Hierarchy of Controls
Figure 1: Risk mitigation hierarchy.[1][2][3] Note that PPE is the last line of defense; solution-based handling (Admin Control) is prioritized.
Module 3: Decontamination & Quenching (The Cleanup)[5]
User Query: "How do I clean my glassware? I don't want to put active lachrymator in the waste container."
The Chemistry of Quenching: Water alone is ineffective because benzylic bromides hydrolyze slowly. You must use a "soft" nucleophile to rapidly displace the bromide.
-
Recommended Agent: Sodium Thiosulfate (
). -
Mechanism:
-
Result: The product is a non-volatile, water-soluble Bunte salt.
Standard Quenching Recipe:
| Component | Concentration | Function |
| Sodium Thiosulfate | 10% w/v (Aqueous) | The active nucleophile (neutralizer). |
| Ethanol/Methanol | 50% of total volume | Co-solvent to solubilize the organic residue. |
| Water | Balance | Carrier.[4] |
Decontamination Protocol:
-
Preparation: Prepare the quench solution in a beaker before starting work.
-
Soak: Submerge all contaminated spatulas, needles, and glassware in the quench bath for 30 minutes .
-
Validation (Self-Validating System):
-
Take a 1 mL aliquot of the quench bath.
-
Extract with 1 mL Ethyl Acetate.
-
Run a TLC plate.
-
Pass Criteria: No UV-active spot matching the starting material (
of Bunte salt ).
-
-
Disposal: Only after validation, dispose of the mixture in the aqueous waste stream.
Visual Workflow: Quenching Decision Tree
Figure 2: Logical flow for neutralizing benzylic bromide residues. The loop at "TLC Validation" ensures no active lachrymator enters the waste stream.
FAQ: Frequently Asked Questions
Q: Can I use Ammonia to quench it? A: Yes, aqueous ammonia works by forming the amine. However, this reaction can generate heat and potentially volatile amines. Thiosulfate is preferred because it is odorless, non-exothermic, and generates a non-volatile salt [1].
Q: I spilled a small amount on the floor. What now? A:
-
Do not wipe it with a dry paper towel (this aerosolizes the dust).
-
Cover the spill with a pad soaked in the Thiosulfate/Ethanol quench solution.
-
Wait 20 minutes.
-
Wipe up the wet residue and place it in a sealed bag inside the hood [2].
Q: Why did the liquid turn pink/red during the reaction? A: Benzylic bromides are light-sensitive and can decompose to release trace Hydrogen Bromide (HBr) and free radicals, which oxidize to form colored impurities. This often indicates the reagent is degrading. Verify purity via NMR before use [3].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Vanderbilt University. (n.d.). SOP: Lachrymators. Environmental Health & Safety.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-4-(bromomethyl)quinoline. (Search CAS: 4876-10-2)
Sources
troubleshooting low reactivity of the 2-bromo position in quinolines
Topic: Troubleshooting Low Reactivity of 2-Bromoquinoline Ticket Status: OPEN Agent: Senior Application Scientist
Introduction: The "2-Position Paradox"
Welcome to the Quinoline Technical Support Center. If you are here, you are likely staring at a TLC plate that hasn't changed in 4 hours, or an NMR spectrum full of unidentifiable sludge.
The Core Issue:
Researchers often treat 2-bromoquinoline as a simple analogue of 2-bromopyridine. This is a trap. While structurally similar, the fused benzene ring in quinoline alters the electronics and sterics significantly. The 2-position is electronically activated by the nitrogen (inductive effect), but it is often less reactive than the 4-position in Nucleophilic Aromatic Substitution (
This guide addresses the three most common "failure modes" when working with this substrate.
Module 1: Nucleophilic Aromatic Substitution ( )
Issue: "I'm trying to displace the bromine with an amine/alkoxide, but the reaction is stalled or requires extreme temperatures."
The Diagnosis
Unlike the 4-position, which benefits from superior resonance stabilization of the Meisenheimer complex (delocalization into the benzene ring without disrupting the N-lone pair repulsion as severely), the 2-position is sluggish.
-
Base-Mediated: Reactivity is moderate. Alkoxides will work, but amines often fail.
-
Acid-Mediated: The 2-position is less responsive to acid catalysis than the 4-position because the protonated nitrogen is sterically shielded by the C8-proton (peri-effect), making the "activation" step harder to maintain.
Troubleshooting Protocol
Step 1: Check your Nucleophile/Solvent Pair
-
Standard Fail: Amine + Ethanol + Reflux (Often yields <10%).
-
The Fix: Switch to Polar Aprotic solvents. The dielectric constant is critical here to stabilize the transition state.
| Solvent | Dielectric Constant ( | Suitability for 2-Bromoquinoline |
| Ethanol | 24.5 | Poor (H-bonding deactivates nucleophile) |
| THF | 7.5 | Poor (Too non-polar for difficult |
| DMSO | 46.7 | Excellent (High solubility, naked anions) |
| NMP | 32.2 | Best (High boiling point, stable to bases) |
Step 2: The "Acid Spike" Method (For Amines)
If using a neutral amine, the reaction stalls because the leaving group (
-
Protocol: Add 1.0 equiv of HCl (4M in dioxane) or TMS-Cl to the reaction.
-
Mechanism: Protonation of the Quinoline-N lowers the LUMO energy of the ring, making C2 significantly more electrophilic.
-
Note: If your nucleophile is acid-sensitive, skip this.
Step 3: The "N-Oxide" Nuclear Option If direct substitution fails, you must increase the electrophilicity of the ring.
-
Oxidize 2-bromoquinoline to 2-bromoquinoline-N-oxide using mCPBA (DCM, RT, 2h).
-
Perform the
on the N-oxide (Reaction rates increase by ~10-100x). -
Reduce the N-oxide back to the quinoline using
or Zn/AcOH.
Module 2: Palladium-Catalyzed Cross-Coupling
Issue: "My Suzuki/Buchwald reaction turns black immediately (Pd black) or stays starting material."
The Diagnosis: Catalyst Poisoning
The quinoline nitrogen is a potent ligand. In 2-bromoquinoline, the nitrogen is adjacent to the reaction site. It coordinates to the Palladium(II) species, forming a stable, unreactive "off-cycle" complex. This effectively kills your catalyst before it can perform the oxidative addition.
Visualizing the Failure Mode
Figure 1: The competition between N-coordination (Poisoning) and Oxidative Addition. The nitrogen atom binds Pd faster than the C-Br bond can react.
Troubleshooting Protocol
Step 1: Ligand Selection is Non-Negotiable
You cannot use simple phosphines (
-
Recommended: XPhos or BrettPhos .
-
Why: The isopropyl groups on the biaryl backbone create a "roof" over the Pd, allowing the C-Br bond to approach but preventing the N-lone pair from coordinating.
Step 2: Use Pre-Catalysts
Never use
-
The Fix: Use Pd(OAc)2 + Ligand (1:2 ratio) or, ideally, XPhos Pd G3/G4 precatalysts. These release the active
species inside the catalytic cycle, bypassing the poisoning step.
Step 3: The "Buchwald" Standard Protocol for 2-Bromoquinoline
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base:
(weak base preferred to prevent hydrolysis) or (if substrate allows). -
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Temp: 100°C.
-
Critical Check: If using an amine nucleophile, ensure it doesn't chelate Pd either.
Module 3: Lithium-Halogen Exchange
Issue: "I treated 2-bromoquinoline with n-BuLi at -78°C, but I got a mess of alkylated byproducts instead of the lithiated species."
The Diagnosis: Nucleophilic Addition vs. Exchange
This is the most dangerous reaction with quinolines. The C=N bond is highly susceptible to nucleophilic attack.
The Decision Matrix
Figure 2: Reagent selection strategy for generating 2-lithioquinoline.
Troubleshooting Protocol
Option A: The "In-Situ" Trap (Safest) Do not generate the lithiated species and then add the electrophile. The lithiated quinoline is unstable even at -78°C (it dimerizes).
-
Protocol: Mix 2-bromoquinoline + Electrophile (e.g., aldehyde) + Solvent (THF). Cool to -78°C.[1]
-
Add:
-BuLi slowly. The exchange happens, and the resulting anion is immediately trapped by the electrophile before it can attack another quinoline molecule.
Option B: The "Turbo-Grignard" Switch If Lithium is too harsh, switch to Magnesium.
-
Reagent:
(Turbo Grignard). -
Condition: THF, -15°C to 0°C.
-
Why: The Mg-insertion is chemoselective for the C-Br bond and will not attack the C=N bond. This is the industry standard for functionalizing 2-haloquinolines.
Frequently Asked Questions (FAQ)
Q: Can I use Copper catalysis (Ullmann) instead of Palladium? A: Yes, and often it works better for 2-bromoquinoline because Copper is less prone to the specific "N-poisoning" geometry that plagues Palladium. However, Ullmann couplings require higher temperatures (120°C+) and stoichiometric Copper in many cases. Use ligands like DMEDA or Phenanthroline .
Q: Why is 2-chloroquinoline cheaper but everyone uses 2-bromo?
A: The C-Cl bond is significantly stronger. While 2-chloroquinoline can undergo
Q: I see "sludge" in my NMR. What is it?
A: If you used
References
-
Nucleophilic Substitution Mechanisms: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Explains the reactivity difference between C2 and C4 positions).
-
Palladium Catalyst Poisoning: Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.
-
Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Lithium-Halogen Exchange vs Addition: Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 2-Substituted Quinolines. Journal of Organic Chemistry.
-
Turbo Grignard Applications: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie.
Sources
Technical Support Center: Purification & Recrystallization of 2-Bromo-4-(bromomethyl)quinoline
Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter challenges when purifying dual-functionalized quinolines. 2-Bromo-4-(bromomethyl)quinoline is a particularly demanding substrate due to the orthogonal reactivity of its two halogens and the basicity of the quinoline nitrogen.
This guide provides field-proven troubleshooting strategies, quantitative solvent data, and a self-validating recrystallization protocol designed specifically for drug development professionals and synthetic chemists.
🔬 Core Mechanistic Challenges (The "Why" Behind the Workflow)
Before troubleshooting, it is critical to understand the molecular causality of degradation during purification:
-
The Bromomethyl Group (C4 position): This is a highly reactive, benzylic-like electrophile. The adjacent quinoline ring stabilizes transition states during nucleophilic attack, making the C-Br bond exceptionally prone to
and solvolysis[1]. -
The Aryl Bromide (C2 position): Relatively inert under standard thermal conditions, but significantly increases the lipophilicity of the molecule.
-
The Quinoline Nitrogen: Weakly basic and nucleophilic. Under thermal stress, it can attack the bromomethyl group of an adjacent molecule, leading to intermolecular quaternization (polymerization).
❓ Troubleshooting Guide & FAQs
Q1: My recrystallization yield is low, and HPLC/TLC shows a new, more polar impurity. What is happening? A: You are likely observing solvent-induced solvolysis. If you are using standard quinoline recrystallization solvents like methanol, ethanol, or aqueous mixtures[2], the solvent acts as a nucleophile. This rapidly hydrolyzes the bromomethyl group into a hydroxymethyl or alkoxymethyl impurity[1].
-
Solution: Strictly avoid protic solvents. You must transition to an anhydrous, aprotic solvent system (e.g., Ethyl Acetate/Hexane or Toluene/Heptane) to preserve the aliphatic C-Br bond[3].
Q2: Why is my product turning into an insoluble, gummy solid during the heating phase of recrystallization? A: This is a classic symptom of thermal quaternization (dimerization/polymerization). Because the molecule contains both a nucleophile (the quinoline nitrogen) and a strong electrophile (the bromomethyl group), prolonged heating drives intermolecular alkylation.
-
Solution: Limit your dissolution temperature to a maximum of 60 °C. If the solid does not dissolve at this temperature, do not increase the heat; instead, increase the volume of your primary solvent.
Q3: How do I choose the right solvent-to-antisolvent ratio? A: 2-Bromo-4-(bromomethyl)quinoline is highly soluble in moderately polar aprotic solvents but insoluble in aliphatic hydrocarbons. The optimal approach is to dissolve the crude material in a minimal amount of Ethyl Acetate at 55 °C, then titrate in Hexane until the cloud point is reached. This creates a steep temperature-dependent solubility curve, maximizing recovery.
📊 Quantitative Solvent Compatibility Data
To facilitate easy comparison, the following table summarizes the thermodynamic and mechanistic outcomes of various solvent systems applied to bromomethyl quinolines.
| Solvent System | Classification | Max Temp (°C) | Expected Recovery (%) | Purity Outcome | Mechanistic Rationale |
| Methanol / Water | Protic | 65 | < 40% | Low (< 80%) | Nucleophilic attack causes rapid hydrolysis of the bromomethyl group[1]. |
| Ethyl Acetate / Hexane | Aprotic | 60 | 75 - 85% | > 98% | Preserves C-Br bond; optimal thermal gradient for crystal lattice formation[3]. |
| Toluene / Heptane | Aprotic | 70 | 80 - 90% | > 99% | Non-nucleophilic; excellent anti-solvent crash dynamics[3]. |
| Dichloromethane | Aprotic | 40 | 50 - 60% | > 95% | High volatility limits thermal gradient control; prone to premature precipitation. |
🧪 Self-Validating Experimental Protocol: Aprotic Dual-Solvent Recrystallization
This protocol utilizes an Ethyl Acetate/Hexane system. It is engineered to be self-validating , meaning built-in analytical checks will confirm the integrity of the process at critical junctions.
Step 1: Preparation & Moisture Exclusion Weigh the crude 2-Bromo-4-(bromomethyl)quinoline into an oven-dried round-bottom flask equipped with a magnetic stir bar. Causality: Ambient moisture can initiate slow hydrolysis; dry glassware is mandatory.
Step 2: Primary Dissolution Add anhydrous Ethyl Acetate (approx. 4 mL per gram of crude). Warm the mixture gently in a water bath to 55 °C until dissolution is achieved.
-
Validation Check 1 (Thermal): Monitor the internal temperature. Do not exceed 60 °C to prevent thermally induced intermolecular quaternization.
Step 3: Anti-Solvent Titration While maintaining the temperature at 55 °C, add anhydrous Hexane dropwise. Continue the addition until the solution becomes faintly turbid (the "cloud point"). Add 1-2 drops of Ethyl Acetate just until the turbidity clears.
Step 4: Hot Filtration Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, dry Erlenmeyer flask. Causality: This removes insoluble polymerized byproducts or inorganic salts carried over from the synthesis.
Step 5: Controlled Crystallization Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (25 °C) over 2 hours, then transfer to a refrigerator (4 °C) for an additional 3 hours.
-
Validation Check 2 (TLC of Mother Liquor): Spot the mother liquor on a silica TLC plate (eluent: 10% EtOAc in Hexanes). The product will have an
of ~0.4. If a baseline spot appears ( ), quaternization has occurred. If a spot at ~0.15 appears, hydrolysis has occurred. Adjust future thermal parameters accordingly.
Step 6: Isolation & Drying Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Hexane. Dry the crystals under high vacuum at room temperature for 12 hours.
🗺️ Logical Workflow Visualization
Fig 1: Logical workflow for solvent selection and troubleshooting during recrystallization.
📚 References
1.[2] Technical Support Center: Optimizing Solvent Systems for Quinoline , Benchchem.2 2.[3] CN108129351A - A kind of preparation method of 4'-bromomethyl-2-cyanobiphenyls , Google Patents. 3 3.[1] Hydrolysis of 8-bromomethyl[3]metacyclophanes in 50% aqueous acetone solution , Researcher.life.1
Sources
Validation & Comparative
13C NMR spectra analysis of 2-Bromo-4-(bromomethyl)quinoline
Technical Guide: C NMR Spectra Analysis of 2-Bromo-4-(bromomethyl)quinoline
Executive Summary & Strategic Context
In medicinal chemistry, 2-Bromo-4-(bromomethyl)quinoline serves as a critical "linchpin" intermediate. The C2-bromide allows for Suzuki/Buchwald couplings, while the C4-bromomethyl group acts as a potent electrophile for nucleophilic substitution.
This guide provides a comparative analysis of the
Key Analytical Value:
-
Differentiation: Unambiguous identification of the mono-brominated product from the starting material and over-brominated byproducts.
-
Quantification: Using integration (inverse-gated decoupling) to assess reaction conversion.
Comparative Framework: The "Alternatives"
In the context of synthesis monitoring, the "alternatives" are the chemical species present in the reaction mixture. A successful protocol relies on distinguishing the desired Product from the Precursor and the Over-brominated Impurity.
The Reaction Pathway (Wohl-Ziegler Bromination)
The synthesis typically utilizes N-Bromosuccinimide (NBS) with a radical initiator (AIBN/Benzoyl Peroxide).
Figure 1: Reaction pathway showing the progression from precursor to product and the risk of over-bromination.
Experimental Protocol: Synthesis & Sample Preparation
To ensure spectral data integrity, the following protocol is recommended for generating the analytical sample. This method minimizes the "Impurity" alternative described above.
Synthesis (Optimized for Mono-Bromination)
-
Reagents: Dissolve 2-Bromo-4-methylquinoline (1.0 eq) in anhydrous
or Benzotrifluoride (green alternative). -
Stoichiometry: Add NBS (1.05 eq) and AIBN (0.05 eq). Crucial: Do not exceed 1.1 eq of NBS to prevent dibromide formation.
-
Reflux: Heat to reflux (80°C) for 4–6 hours under
. -
Workup: Cool, filter off succinimide, and concentrate the filtrate.
NMR Sample Preparation[1][2]
-
Solvent:
(99.8% D) is the standard. -
Concentration: 25–30 mg of crude/purified solid in 0.6 mL solvent.
-
Additives: If acid sensitivity is suspected (quinoline nitrogen can protonate), add solid
to the NMR tube to neutralize trace HBr, ensuring the "free base" shifts are observed.
C NMR Spectral Analysis
The structural verification relies on two distinct regions: the Aliphatic Region (side chain) and the Aromatic Region (quinoline core).
Comparative Shift Data (The "Fingerprint")
The following table contrasts the chemical shifts (
| Carbon Position | Precursor (Start) | Product (Target) | Impurity (Over-reacted) | Shift Logic ( |
| C4-Substituent | 18.5 - 21.0 ( | 29.0 - 34.0 ( | 38.0 - 42.0 ( | Diagnostic Peak. The |
| C2 (Ring) | ~142.0 - 144.0 | ~142.5 - 144.5 | ~143.0 | The C2-Br carbon is relatively stable. C-Br carbons appear upfield of C-Cl due to the heavy atom effect. |
| C4 (Ring) | ~145.0 | ~143.0 | ~141.0 | The quaternary C4 shifts slightly upfield as the sidechain becomes more electron-withdrawing ( |
| C9 (Bridge) | ~148.0 | ~148.5 | ~149.0 | Quaternary bridgehead carbon. |
Note: Shifts are referenced to
Detailed Structural Assignment Logic
The following decision tree illustrates how to interpret the spectra during reaction monitoring.
Figure 2: Logic flow for assigning aliphatic peaks to reaction components.
Mechanistic Insight: The Heavy Atom Effect
Researchers often expect the C2-Br carbon to appear further downfield (deshielded) due to the electronegativity of bromine. However, in
-
Observation: The C2-Br signal appears at ~143 ppm .[2]
-
Comparison: If this were C2-Cl, it would appear at ~150+ ppm .
-
Validation: This unique shift confirms the integrity of the C-Br bond during the radical bromination on the side chain.
Solvent Comparison: vs. DMSO-
While
| Feature | DMSO- | Recommendation | |
| Solubility | Good for neutral form. | Excellent for salts/polar derivatives. | Use |
| Chemical Shifts | Standard reference. | Peaks shift slightly downfield (~0.5 - 1.0 ppm). | Be aware of solvent residual peak overlap (DMSO septet at 39.5 ppm). |
| Interference | Minimal. | High Risk: The DMSO solvent peak (39.5 ppm) can obscure the Dibromo impurity peak (~40 ppm). | Avoid DMSO if quantifying the dibromo impurity is critical. |
References
-
Precursor Data (4-methylquinoline): PubChem. 4-Methylquinoline Spectral Data. National Library of Medicine. [Link]
-
General Shift Trends (Quinolines): Pathan, S.A., et al. "Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline." The Nucleus, 39(3-4), 2002. [Link]
-
General NMR Interpretation: LibreTexts Chemistry. 13.10: Characteristics of 13C NMR Spectroscopy. [Link]
HPLC method development for 2-Bromo-4-(bromomethyl)quinoline purity analysis
HPLC Method Development for 2-Bromo-4-(bromomethyl)quinoline Purity Analysis: A Comparative Guide
The Analytical Challenge: Reactivity vs. Retention
Analyzing reactive pharmaceutical intermediates like 2-Bromo-4-(bromomethyl)quinoline presents a unique dual-challenge for chromatographic method development. Chemically, the molecule features a highly reactive aliphatic bromomethyl group that is susceptible to rapid solvolysis (hydrolysis) in aqueous environments, converting it into 2-bromo-4-(hydroxymethyl)quinoline. Chromatographically, the basic quinoline nitrogen (
To establish a robust, stability-indicating assay, the method must objectively balance stationary phase chemistry, mobile phase pH, and sample diluent integrity to prevent artificial degradation during the analysis.
Strategic Rationale & Causality (E-E-A-T)
As an application scientist, method development cannot rely on trial-and-error; it requires a mechanistic understanding of the analyte's physicochemical properties.
Stationary Phase Selection: Overcoming Silanol Interactions
Standard C18 columns rely purely on hydrophobic partitioning. When analyzing basic quinolines, unendcapped silanols on the silica support ion-exchange with the protonated quinoline nitrogen, causing peak tailing. While polar-embedded C18 columns mitigate this by shielding the silanols, they often lack the selectivity needed to separate closely related halogenated impurities.
The Solution: A Phenyl-Hexyl stationary phase. The electron-rich phenyl ring of the stationary phase provides orthogonal
Mobile Phase & Ionization Control
Operating at a neutral pH is detrimental to quinoline analysis, as partial ionization leads to peak splitting and retention time drift. By utilizing an acidic aqueous mobile phase (0.1% Formic Acid, pH
Self-Validating Sample Preparation Because the bromomethyl group is an active alkylating agent, exposing it to aqueous diluents or protic solvents (like methanol) will induce in-vial solvolysis. To guarantee that any detected 2-bromo-4-(hydroxymethyl)quinoline is native to the batch and not an artifact of the analytical method, the sample preparation must use anhydrous acetonitrile . The protocol is designed as a self-validating system: by bracketing the sample injections with diluent blanks, the method continuously proves that no degradation occurs during the autosampler sequence.
Method Development & Validation Workflow
HPLC method development and validation workflow for reactive quinoline derivatives.
Comparative Experimental Data
To objectively evaluate column performance, 2-Bromo-4-(bromomethyl)quinoline was spiked with 1.0% of its primary hydrolysis impurity. The data below demonstrates why Phenyl-Hexyl is the superior choice for this specific molecular architecture.
Table 1: Column Performance Comparison (Critical Pair Resolution)
| Column Chemistry | Tailing Factor ( | Resolution ( | Theoretical Plates ( | Assessment & Causality |
| Standard C18 | 1.85 | 1.4 | 4,500 | Fail. Severe silanol interactions with quinoline nitrogen cause tailing. |
| Polar-Embedded C18 | 1.15 | 2.1 | 8,200 | Sub-optimal. Good peak shape, but lacks specific selectivity for halogens. |
| Phenyl-Hexyl | 1.05 | 3.8 | 11,500 | Optimal. Excellent |
Step-by-Step Experimental Protocol
The following methodology outlines the optimized conditions for purity analysis, incorporating systemic checks to meet pharmacopeial standards.
Reagents & Materials:
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Diluent: 100% Anhydrous Acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Autosampler Temperature: 4°C (Critical to arrest any potential kinetic degradation).
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |
| 0.0 | 80 | 20 | Isocratic hold to focus polar impurities. |
| 2.0 | 80 | 20 | Gradient start. |
| 10.0 | 20 | 80 | Elution of 2-Bromo-4-(bromomethyl)quinoline. |
| 12.0 | 20 | 80 | Column wash to remove highly retained organics. |
| 12.1 | 80 | 20 | Return to initial conditions. |
| 15.0 | 80 | 20 | Re-equilibration. |
Self-Validating Sample Preparation & Sequence:
-
Accurately weigh 10.0 mg of 2-Bromo-4-(bromomethyl)quinoline standard into a 10 mL volumetric flask.
-
Dissolve and make up to volume with anhydrous Acetonitrile (Concentration: 1.0 mg/mL).
-
Sequence Design: Inject Blank (Diluent)
System Suitability Standard (6 replicates) Blank Sample Blank. -
Validation Check: The blank injection immediately following the sample must show no peak at the retention time of the hydroxymethyl impurity, proving that no in-vial solvolysis occurred during the sequence run.
Method Validation Summary
The developed method was validated in strict accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose in pharmaceutical quality control[1].
Table 2: ICH Q2(R2) Validation Parameters
| Validation Parameter | Acceptance Criteria | Observed Result | Status |
| Specificity | No interference at | Blanks & impurities show 0.0% interference | Pass |
| Linearity | Pass | ||
| Precision (Repeatability) | %RSD | %RSD = 0.45% | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.5% - 100.8% | Pass |
| LOD / LOQ | Signal-to-Noise | 0.02 µg/mL / 0.06 µg/mL | Pass |
References
Sources
Technical Comparison: IR Spectroscopic Profiling of Bromomethyl vs. Aryl Bromide Moieties
Executive Summary: The Structural Divergence
In medicinal chemistry and materials science, distinguishing between a bromomethyl group (
This guide provides a rigorous comparison of the vibrational modes of these two functional groups, establishing a self-validating protocol for their identification using standard Mid-IR (4000–400 cm⁻¹) instrumentation.
Theoretical Basis & Spectral Architecture[2]
The distinction relies on three primary spectral regions: the C-H Stretching Region (hybridization indicator), the Fingerprint Region (deformation/wagging modes), and the Far-Mid Region (heavy atom stretching).[1]
The Bromomethyl Signature ( )
The bromomethyl group is characterized by a "local" vibrational system.[1][2] The heavy bromine atom isolates the C-Br stretch to lower frequencies, while the adjacent methylene group provides a diagnostic "wagging" mode that is often more reliable than the stretch itself in crowded spectra.[1]
The Aryl Bromide Signature ( )
The aryl bromide bond is shorter and stronger due to partial double-bond character (resonance), but the heavy mass of bromine often pushes the pure C-Br stretch below the standard cutoff of many ATR crystals (< 500 cm⁻¹).[1] Consequently, identification relies on ring vibrations perturbed by the halogen substituent .[1]
-
Hybridization:
Carbon.[1][3][9] -
Key Mode: Ring Breathing/Skeletal (1585, 1450 cm⁻¹).[1]
-
Key Mode: Halogen-Sensitive Ring Mode (1075–1030 cm⁻¹).[1]
-
Key Mode: C-H Out-of-Plane (OOP) Bending (900–675 cm⁻¹, substitution dependent).[1]
Comparative Data Analysis
The following table synthesizes field-proven data points for distinguishing these moieties.
Table 1: Diagnostic IR Bands for Bromomethyl vs. Aryl Bromide[1]
| Spectral Region | Vibrational Mode | Bromomethyl ( | Aryl Bromide ( | Signal Character |
| High Freq (3100-2800) | C-H Stretch | < 3000 cm⁻¹ (2950–2850) | > 3000 cm⁻¹ (3100–3000) | Diagnostic for hybridization ( |
| Fingerprint (1600-1300) | Skeletal | Absent (unless other groups present) | 1600–1585 & 1500–1400 cm⁻¹ | Sharp aromatic ring breathing modes.[1] |
| Fingerprint (1300-1100) | Deformation | 1300–1150 cm⁻¹ ( | 1075–1030 cm⁻¹ (Ring-X interaction) | CRITICAL: The wag is specific to terminal alkyl halides.[1][5] |
| Low Freq (900-600) | OOP Bending | 720 cm⁻¹ (Rocking, if long chain) | 900–675 cm⁻¹ | Strong, pattern depends on ortho/meta/para.[1] |
| Far-Mid (700-400) | C-Br Stretch | 690–515 cm⁻¹ | < 500 cm⁻¹ (often Far-IR) |
Decision Logic & Interpretation
The following decision tree illustrates the logical flow for assigning a spectrum containing a C-Br bond.
Figure 1: Spectral interpretation logic flow for distinguishing aliphatic vs. aromatic bromides.
Experimental Protocols
To reliably detect the C-Br stretch (which lies at the edge of the standard Mid-IR range), the choice of sampling technique is paramount.[1] Standard Diamond ATR often cuts off at 525 cm⁻¹, potentially masking the C-Br stretch.[1]
Protocol: Low-Frequency Transmission IR (KBr Pellet)
Best for: Solid samples where the C-Br stretch (< 600 cm⁻¹) is a critical confirmation point.[1]
-
Reagent Prep: Dry spectroscopic grade KBr powder at 110°C overnight to remove moisture interference (water absorbs broad at 3400 and 1640 cm⁻¹).[1]
-
Ratio: Mix 1–2 mg of sample with ~200 mg of KBr (1% w/w).
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Note: Coarse particles cause scattering (Christiansen effect), distorting band shapes.[1]
-
Pressing: Compress in a hydraulic die at 10 tons for 2 minutes under vacuum (if available) to form a transparent disk.
-
Acquisition: Collect background (pure KBr) and sample spectra from 4000 to 400 cm⁻¹.[1][2]
Protocol: ATR (Attenuated Total Reflectance)
Best for: Liquids or rapid screening, but requires awareness of crystal cutoff.[1]
-
Crystal Selection: Use a ZnSe (Zinc Selenide) or Ge (Germanium) crystal if available, as they transmit lower frequencies better than some Diamond composites.[1]
-
Application: Apply sample to cover the crystal completely.[1] For solids, apply high pressure clamp to ensure contact.[1]
-
Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra.
Workflow Diagram
Figure 2: Experimental workflow selection for optimizing C-Br detection.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1][10] Spectrometric Identification of Organic Compounds. Wiley.[1][10][11][12] (Standard reference for C-H wagging and C-Br stretch ranges). [1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Details the 1300-1150 cm⁻¹ wagging mode for -CH2X). [1]
-
Chemistry LibreTexts. (2025).[1] Infrared Spectra of Some Common Functional Groups: Alkyl and Aryl Halides. (Provides specific frequency ranges for C-Cl vs C-Br).
-
UCLA Chemistry. Table of Characteristic IR Absorptions. (Confirms Aryl C-H and Ring modes).
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 4. scribd.com [scribd.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. books.google.cn [books.google.cn]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Structural Certainty in Halogenated Heterocycles: Validating 2-Bromo-4-(bromomethyl)quinoline
Executive Summary: The Regioisomer Trap
2-Bromo-4-(bromomethyl)quinoline represents a critical class of bifunctional heterocyclic intermediates. Its utility lies in the orthogonal reactivity of its two electrophilic sites: the aromatic bromide at C2 (suitable for Suzuki/Buchwald couplings) and the highly reactive alkyl bromide at the C4-methyl position (ideal for nucleophilic substitution).
However, the synthesis of this compound—often achieved via radical bromination of 2-bromo-4-methylquinoline—is prone to regio-ambiguity . Over-bromination (gem-dibromides) or scrambling of the halogen positions during precursor synthesis can yield isomers that are difficult to distinguish by 1D-NMR alone.
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic methods (NMR/MS), establishing SC-XRD not just as a confirmation tool, but as a necessary quality gate for GMP-grade intermediate validation.
Comparative Analysis: NMR vs. SC-XRD
While NMR is the workhorse of purity analysis, it suffers from "inferential blindness" when dealing with novel halogenated isomers where reference standards do not exist. SC-XRD provides absolute structural certainty.
Table 1: Performance Matrix for Structural Validation
| Feature | 1H / 13C NMR Spectroscopy | Single Crystal X-Ray Diffraction (SC-XRD) |
| Primary Output | Chemical environment of protons/carbons.[1][2] | 3D electron density map & atomic coordinates. |
| Regio-Specificity | Inferential. Relies on coupling constants ( | Absolute. Directly visualizes the heavy atom (Br) positions relative to the nitrogen heterocycle. |
| Bond Characterization | Indirect (via chemical shift). | Direct. Measures bond lengths (Å) to distinguish C(sp²)-Br from C(sp³)-Br. |
| Sample State | Solution (dynamic averaging). | Solid state (static conformation). |
| Limitation | Cannot easily detect polymorphism; solvent peaks can obscure benzylic protons. | Requires a single, high-quality crystal (0.1–0.3 mm). |
Critical Validation Parameter: Bond Length Differentiation
The most robust self-validating mechanism in this protocol is the measurement of Carbon-Bromine bond lengths. In 2-Bromo-4-(bromomethyl)quinoline, the two bromine atoms occupy chemically distinct environments. SC-XRD distinguishes these based on bond distance, which NMR cannot do directly.
-
Aromatic C-Br (Position 2): Involves
hybridized carbon. Due to partial double-bond character from resonance with the quinoline ring, this bond is shorter and stronger. -
Aliphatic/Benzylic C-Br (Position 4-methyl): Involves
hybridized carbon. This bond is longer and more labile.
Validation Rule:
If your refined structure does not show a statistically significant difference between these two bond lengths (
Table 2: Expected Crystallographic Metrics (derived from Cambridge Structural Database trends for Quinoline derivatives)
| Parameter | Expected Value | Structural Significance |
| C(2)-Br Bond Length | 1.88 – 1.90 Å | Typical for Heteroaromatic C( |
| C(methyl)-Br Bond Length | 1.96 – 1.98 Å | Typical for Benzylic C( |
| C-N Bond Lengths | 1.30 – 1.37 Å | Confirms Quinoline ring integrity. |
| Space Group | Common packing for planar heterocycles. |
Experimental Protocol
Phase A: Crystal Growth (The Vapor Diffusion Method)
Direct evaporation often yields microcrystalline powder unsuitable for diffraction. For this hydrophobic molecule, a binary solvent system is required.
-
Dissolution: Dissolve 20 mg of the crude 2-Bromo-4-(bromomethyl)quinoline in 1.5 mL of Dichloromethane (DCM) or Chloroform. Ensure the solution is clear (filter through a 0.2 µm PTFE syringe filter if necessary).
-
Setup: Place the DCM solution in a small inner vial (GC vial).
-
Antisolvent: Place the inner vial inside a larger jar containing 10 mL of n-Hexane or Pentane.
-
Equilibration: Cap the outer jar tightly. The volatile Hexane will slowly diffuse into the DCM, lowering solubility and forcing nucleation over 24-72 hours.
-
Harvest: Look for block-like or prismatic crystals. Avoid needle clusters (often indicate rapid precipitation and twinning).
Phase B: Data Collection & Refinement
-
Radiation Source: Molybdenum (Mo-K\alpha,
Å) is preferred over Copper (Cu). Bromine is a heavy absorber ( for Mo). Cu radiation would result in excessive absorption and fluorescence, degrading data quality. -
Temperature: Collect at 100 K (cryostream). This freezes the rotation of the bromomethyl group, reducing thermal ellipsoids and improving the precision of the C-Br bond length measurement.
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction (SADABS or equivalent).
Phase C: The Logic Flow (Decision Tree)
Figure 1: Logical workflow for structural validation via X-ray crystallography.
Data Interpretation Guide
When analyzing the .cif (Crystallographic Information File), focus on these specific alerts:
-
Thermal Ellipsoids (ADPs): Check the ellipsoid of the Carbon atom in the bromomethyl group. If it is "cigar-shaped" or significantly larger than the ring carbons, the
group may be disordered (rotating). This is common.[3]-
Fix: If disorder is high, model the Br atom over two positions (e.g., 60:40 occupancy) to get accurate bond lengths.
-
-
Intermolecular Interactions: Look for Halogen Bonding . In quinolines, Br...N interactions or Br...Br Type II contacts often direct the crystal packing.
-
Significance: These interactions stabilize the lattice, making the melting point of the pure crystal significantly higher than the crude solid. This is a secondary purity test.
-
-
Anomalous Scattering: Because Bromine is a heavy atom (
), it scatters X-rays strongly. This allows for easy structure solution using Patterson Methods (locating heavy atoms first) rather than relying solely on Direct Methods. This makes the solution robust even with mediocre data.
Conclusion
For 2-Bromo-4-(bromomethyl)quinoline, SC-XRD is the superior validation method compared to NMR because it resolves the specific bond-order differences between the two bromine substituents. By confirming the C(2)-Br bond is ~1.89 Å and the C(4)-methyl-Br bond is ~1.97 Å, researchers can proceed to downstream cross-coupling reactions with high confidence, avoiding costly scale-up of the wrong regioisomer.
References
-
Cambridge Crystallographic Data Centre (CCDC).
-
Source:
- Context: Provides statistical baselines for C-Br bond lengths in aromatic vs.
-
-
Sheldrick, G. M. (2015).Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
-
Source:
- Context: The standard software algorithm used for refining the electron density of the heavy bromine
-
-
Müller, P. (2009).Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
-
Source:
- Context: Authoritative text on handling disorder in benzylic side chains during refinement.
-
-
Hope, H. (1990).Cryocrystallography of Biological Macromolecules (Applicable to Small Molecules). Annual Review of Biophysics and Biophysical Chemistry.
-
Source:
- Context: Establishes the necessity of low-temperature (100K)
-
Sources
Impurity Profiling of 2-Bromo-4-(bromomethyl)quinoline: A Comparative Analytical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Regulatory Context
2-Bromo-4-(bromomethyl)quinoline is a highly reactive, bifunctional building block widely utilized in the synthesis of kinase inhibitors and anti-infective agents. However, its inherent chemical reactivity makes commercial samples highly susceptible to synthetic byproducts and downstream degradation. Under the[1], any organic impurity present at or above the 0.05% threshold must be structurally identified and toxicologically qualified.
As a Senior Application Scientist, I have structured this guide to objectively compare three orthogonal analytical methodologies—HPLC-UV, LC-MS/MS, and qNMR. By evaluating their performance against real-world commercial samples, this guide provides a self-validating framework for the detection, structural elucidation, and quantification of critical impurities.
Mechanistic Origins of Common Impurities
Understanding the chemical causality of impurity formation is the foundational step in robust analytical method development. You cannot accurately profile what you do not mechanistically understand.
-
Impurity A (Hydrolysis): 2-Bromo-4-(hydroxymethyl)quinoline. The benzylic bromide moiety is highly susceptible to nucleophilic substitution. Exposure to atmospheric moisture during transit, or inadequate desiccation post-synthesis, rapidly yields this inactive degradant.
-
Impurity B (Over-bromination): 2-Bromo-4-(dibromomethyl)quinoline. Typically synthesized via the Wohl-Ziegler radical bromination of 2-bromo-4-methylquinoline, kinetic overruns or poor stoichiometric control of N-Bromosuccinimide (NBS) inevitably lead to the dibrominated species.
Fig 1. Mechanistic pathways for the generation of primary synthetic and degradative impurities.
Comparison of Analytical Alternatives
No single analytical technique provides a complete impurity profile. We compared three industry-standard methodologies to evaluate their efficacy in [2].
Table 1: Performance Comparison of Analytical Techniques
| Analytical Technique | Primary Utility | Sensitivity (LOD) | Structural Elucidation | Key Limitation |
| HPLC-UV (254 nm) | Routine batch release & quantification | ~0.01% | None (Retention time only) | Cannot identify unknown degradants; high risk of co-elution. |
| LC-MS/MS (ESI+) | Trace impurity identification | <0.005% | High (m/z fragmentation) | Variable ionization efficiency prevents absolute quantification. |
| 1H/13C qNMR | Absolute purity & isomer confirmation | ~0.1% | High (Chemical shifts) | Lower sensitivity; requires high sample concentration. |
Experimental Data: Evaluating Commercial Samples
To demonstrate the practical application of these techniques, we analyzed two commercial batches of 2-Bromo-4-(bromomethyl)quinoline using our orthogonal workflow.
Table 2: Quantitative Impurity Profile of Commercial Samples
| Compound | Origin | Supplier A (Purity %) | Supplier B (Purity %) | Identification Method |
| 2-Bromo-4-(bromomethyl)quinoline | Target API | 98.5% | 94.2% | qNMR / LC-MS |
| Impurity A (Hydroxymethyl) | Hydrolysis | 0.4% | 2.1% | LC-MS (-79 Da, +17 Da shift) |
| Impurity B (Dibromomethyl) | Over-bromination | 0.8% | 3.5% | LC-MS (+78 Da shift) |
| Unreacted Starting Material | Incomplete Rxn | 0.3% | 0.2% | HPLC-UV / qNMR |
Analytical Insight: Relying solely on HPLC-UV (as seen in Supplier B's Certificate of Analysis) masked the presence of the over-brominated Impurity B, which co-eluted under their standard rapid-gradient conditions.[3] to resolve and identify the mass shift.
Fig 2. Orthogonal analytical workflow for impurity profiling and ICH Q3A qualification.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical parameter is paired with a mechanistic justification (causality) and an internal system suitability check to [4].
Protocol 1: LC-MS/MS for Trace Impurity Identification
Objective: Resolve co-eluting regioisomers and identify trace impurities via mass fragmentation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:100 in the initial mobile phase.
-
Causality: High concentrations cause detector saturation and ion suppression in the ESI source, which skews the relative abundance of trace impurities.
-
-
Column Selection: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Causality: The sub-2-micron particle size provides the high theoretical plate count necessary to resolve the structurally similar mono- and di-brominated species based on minor hydrophobic differences.
-
-
Mobile Phase: Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the quinoline nitrogen in ESI+ mode, ensuring trace impurities are detected well below the 0.05% threshold.
-
-
Gradient Elution: 5% B to 95% B over 15 minutes.
-
Causality: A shallow gradient is critical; steep gradients will cause Impurity B to co-elute with the API, leading to false-negative purity reports.
-
-
Self-Validation (System Suitability Test - SST): Inject a blank (Acetonitrile) followed by a known resolution mixture (API + Impurity A).
-
Validation Check: The blank must show zero carryover (S/N < 3). The chromatographic resolution (
) between Impurity A and the API must be before proceeding with sample analysis.
-
Protocol 2: Quantitative NMR (qNMR) for Absolute Purity
Objective: Determine the absolute mass fraction of the API without relying on potentially impure external reference standards.
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Accurately weigh exactly 10.0 mg of 2-Bromo-4-(bromomethyl)quinoline and 5.0 mg of 1,4-Dinitrobenzene (IS) into a glass vial.
-
Causality: 1,4-Dinitrobenzene is chosen because its aromatic protons resonate as a sharp, distinct singlet at ~8.4 ppm—a region completely free from the quinoline proton signals, preventing integration overlap.
-
-
Solvent: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-
. -
Acquisition Parameters: Set the Pulse Angle to 90° and the Relaxation Delay (
) to 30 seconds.-
Causality: The
must be at least 5 times the longest longitudinal relaxation time ( ) of the protons being integrated. A 30-second delay ensures >99% relaxation, preventing signal saturation and ensuring the integration area is strictly proportional to the molar concentration.
-
-
Self-Validation: Run a
inversion-recovery experiment prior to the quantitative run.-
Validation Check: Empirically verify that
is seconds for all integrated peaks. If a peak has a of 8 seconds, the must be extended to 40 seconds to maintain quantitative integrity.
-
References
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Outsourcing. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. [Link]
Sources
Elemental Analysis Standards for 2-Bromo-4-(bromomethyl)quinoline Confirmation
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals in Drug Development
Introduction: The Confirmation Challenge
In the high-stakes environment of pharmaceutical intermediate synthesis, 2-Bromo-4-(bromomethyl)quinoline (Formula:
While Elemental Analysis (EA) via combustion remains the journal-mandated "gold standard" for establishing purity, modern laboratories increasingly rely on orthogonal techniques like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .
This guide objectively compares these methodologies, providing a validated protocol for EA while evaluating where modern alternatives may offer superior precision or workflow efficiency.
The Molecule: Theoretical Baseline
Before selecting an analytical standard, one must establish the theoretical baseline. For 2-Bromo-4-(bromomethyl)quinoline, the presence of two bromine atoms significantly skews the mass percentage away from carbon and hydrogen, reducing the error margin for combustion analysis.
Table 1: Theoretical Elemental Composition
| Element | Symbol | Count | Atomic Mass | Total Mass | Mass % (Theoretical) |
|---|---|---|---|---|---|
| Carbon | C | 10 | 12.011 | 120.11 | 39.91% |
| Hydrogen | H | 7 | 1.008 | 7.06 | 2.35% |
| Bromine | Br | 2 | 79.904 | 159.81 | 53.09% |
| Nitrogen | N | 1 | 14.007 | 14.01 | 4.65% |
| Total | | | | 300.99 | 100.00% |
Critical Insight: The Hydrogen content is extremely low (2.35%). A deviation of just 0.1% absolute in H results in a ~4% relative error, making sample drying and handling crucial.
Method A: Classical Elemental Analysis (Combustion)
The "Gold Standard" Protocol
Combustion analysis (CHNS) is destructive but provides the only direct evidence of bulk purity regarding elemental ratios.
Technical Challenges with High-Halogen Samples
-
Interference: Halogens (Br, Cl, I) released during combustion can interfere with the Thermal Conductivity Detector (TCD) or be misread as Nitrogen.
-
Incomplete Combustion: Poly-halogenated aromatics are flame-retardant by nature, often requiring higher temperatures or oxygen boosts.
-
Trap Saturation: The silver wool/gauze used to trap halogens can saturate quickly with a 53% Br sample.
Optimized Protocol for 2-Bromo-4-(bromomethyl)quinoline
-
Instrument: Flash 2000 or Elementar vario (or equivalent).
-
Calibration Standard: Acetanilide (High purity, >99.9%).
-
Why? It is the industry standard for C/H/N factor calibration.
-
-
Quality Control (QC) Standard: 2,4-Dibromoaniline or o-Bromobenzoic acid .
-
Why? You must verify the instrument's ability to handle high-Br matrices before running your sample. If the QC fails, the silver trap is likely saturated.
-
-
Combustion Aids:
-
Add 5–10 mg of Vanadium Pentoxide (
) to the tin capsule. This acts as an oxygen donor to ensure complete combustion of the refractory ring system.
-
-
Reduction Tube Packing:
-
Must contain Silver Tungstate on Magnesium Oxide (
) or Silver Vanadate ( ) . -
Function: Reacts with free Bromine (
) to form stable Silver Bromide ( ), preventing it from entering the detector.
-
Acceptance Criteria
-
Journal Standard:
-
Pass/Fail:
-
%C: 39.51% – 40.31%
-
%H: 1.95% – 2.75%
-
%N: 4.25% – 5.05%
-
Method B: Quantitative NMR (qNMR)
The Modern Precision Alternative
qNMR determines absolute purity by comparing the integration of the analyte against a certified internal standard. It is non-destructive and specific.
Protocol
-
Solvent:
or (Ensure solubility; the bromomethyl group is reactive, avoid nucleophilic solvents like which might solvolyze the sample over time). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).
-
Requirement: The IS signals must not overlap with the quinoline protons.
-
-
Acquisition:
-
Relaxation delay (
) (typically 30–60 seconds) to ensure full magnetization recovery. -
Signal-to-Noise (S/N) > 150:1.
-
Pros & Cons
-
Pros: Distinguishes between "wet" sample (solvent trapped) and "impure" sample. Accuracy can reach
with proper weighing. -
Cons: Requires expensive deuterated solvents; precision depends heavily on weighing balance accuracy (microbalance required).
Method C: High-Resolution Mass Spectrometry (HRMS)
Identity Confirmation (Not Purity)
HRMS (e.g., Q-TOF or Orbitrap) confirms the molecular formula but is poor for quantitative purity unless coupled with UV (LC-MS).
Diagnostic Feature: The Isotope Pattern
For a dibromo compound (
-
M+ (298.9):
(Intensity ~50%) -
M+2 (300.9):
(Intensity ~100%) -
M+4 (302.9):
(Intensity ~50%)
Observation: If the M+2 peak is not the base peak (highest intensity), or if the ratio deviates from 1:2:1, the sample may be contaminated with mono-bromo impurities (e.g., unreacted starting material).
Comparative Analysis & Decision Matrix
The following table contrasts the performance of these methods specifically for confirming 2-Bromo-4-(bromomethyl)quinoline.
| Feature | Elemental Analysis (EA) | qNMR | HRMS |
| Primary Output | Bulk Purity (% Elements) | Absolute Purity (wt %) | Molecular Identity (Formula) |
| Sample Req. | ~5 mg (Destructive) | ~10 mg (Recoverable) | < 0.1 mg (Destructive) |
| Accuracy | High ( | High ( | High (< 5 ppm) for Mass |
| Specificity | Low (Isomers pass) | High (Structural proof) | High (Formula proof) |
| Br Tolerance | Low (Requires Ag trap) | High (No interference) | High (Diagnostic pattern) |
| Cost/Run | $ (In-house) | ||
| Speed | Slow (Shipment/Queue) | Fast (15 mins) | Fast (15 mins) |
Confirmation Workflow Diagram
Figure 1: Decision matrix for confirming halogenated intermediates. Note the central role of HRMS for checking bromine substitution patterns before investing in quantitative purity methods.
Experimental Protocol: Handling & Preparation
Safety Warning: 4-(Bromomethyl)quinolines are potent alkylating agents and lachrymators. All weighing must be performed in a fume hood. Double-gloving (Nitrile) is recommended.
Step-by-Step EA Preparation[1]
-
Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours.
-
Reason: The low hydrogen content (2.35%) means even trace moisture will cause the %H value to fail the
criteria.
-
-
Weighing:
-
Tare a tin capsule on a microbalance (readability 0.001 mg).
-
Add 2.0 – 3.0 mg of sample.
-
Add 5 mg of Vanadium Pentoxide (
) . -
Fold the capsule tightly to exclude air.
-
-
Analysis:
Conclusion
For 2-Bromo-4-(bromomethyl)quinoline , reliance solely on standard Elemental Analysis is risky due to the high bromine load and potential for trap saturation.
-
Recommendation: Use HRMS first to confirm the dibromo-substitution pattern (1:2:1 isotope ratio).
-
For Purity: If submitting for publication, ensure the EA lab uses silver tungstate/magnesium oxide packing and
combustion aid . For internal release, qNMR is faster, safer, and provides superior specificity without the interference issues of combustion analysis.
References
-
TCI Chemicals. 2-(Bromomethyl)quinoline Product Specifications (Analogous Handling). Retrieved from .
-
National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. PMC9275862. Retrieved from .
-
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg.[5] Chem. Front., 2018. Retrieved from .
-
Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J. Med. Chem. 2014. Retrieved from .
-
PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds (Halogenated). Retrieved from .
-
BenchChem. A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS. Retrieved from .
Sources
Safety Operating Guide
Operational Guide: Safety and Disposal Protocols for 2-Bromo-4-(bromomethyl)quinoline
As researchers pushing the boundaries of medicinal chemistry and drug development, handling reactive intermediates like 2-Bromo-4-(bromomethyl)quinoline is a routine yet critical task. This compound is highly valued for cross-coupling and nucleophilic substitution reactions, but the very reactivity that makes it synthetically useful also dictates a stringent, non-negotiable approach to laboratory safety and waste management.
This guide provides an authoritative, self-validating operational framework for the handling and disposal of 2-Bromo-4-(bromomethyl)quinoline, ensuring compliance with Environmental Health and Safety (EHS) standards while protecting personnel and infrastructure.
Mechanistic Hazard Profiling
To handle 2-Bromo-4-(bromomethyl)quinoline safely, one must understand the causality behind its hazard profile. The danger lies primarily in the 4-(bromomethyl) group .
-
Potent Alkylating Agent: The benzylic carbon-bromine bond is highly polarized, rendering the carbon exceptionally electrophilic. It undergoes rapid
reactions with nucleophiles. In biological systems, nucleophiles such as the amine groups in proteins or nitrogenous bases in DNA readily attack this carbon, leading to irreversible cellular alkylation. This mechanism is responsible for the compound's severe vesicant (blistering) and lachrymatory (tear-inducing) properties. Bromomethyl derivatives are universally classified as severe skin and eye irritants, and act as potent respiratory hazards (1)[1]. -
Hydrolytic Instability: When exposed to moisture or water, the bromomethyl group hydrolyzes to form a hydroxymethyl derivative, exothermically releasing corrosive hydrobromic acid (HBr) gas. This dictates strict anhydrous storage and prohibits the use of water as a primary spill cleanup agent.
-
Halogen Density: The presence of both a core bromine atom at the 2-position and a bromomethyl group categorizes this strictly as a highly halogenated organic compound, requiring specialized end-of-life destruction (2)[2].
Quantitative Safety & Logistical Data
To facilitate rapid decision-making, the following table summarizes the critical operational parameters for managing this compound.
| Property / Parameter | Specification / Guideline | Operational Rationale (Causality) |
| Chemical Formula | High halogen mass fraction dictates exclusive disposal in halogenated waste streams to prevent dioxin formation. | |
| Primary Hazard Class | Alkylating Agent, Lachrymator, Corrosive | Reacts rapidly with biological nucleophiles; requires immediate containment to prevent mucosal exposure. |
| Incompatible Materials | Strong bases, nucleophiles, oxidizers, water | Exothermic hydrolysis generates corrosive HBr gas; risk of uncontrolled, runaway alkylation. |
| Recommended PPE | Double nitrile gloves, splash goggles, lab coat | Prevents dermal exposure. Gloves must be changed immediately upon suspected contamination. |
| Waste Designation | Halogenated Organic Waste | Requires high-temperature EHS incineration equipped with alkaline exhaust scrubbing systems. |
Operational Disposal Methodologies
Protocol A: Routine Halogenated Waste Segregation
Halogenated waste streams must be strictly segregated from non-halogenated solvents to ensure proper downstream treatment, which typically involves high-temperature incineration at a regulated facility (3)[3].
-
Source Segregation: Collect all reaction matrices, contaminated labware (e.g., pipette tips, vials), and residual solid 2-Bromo-4-(bromomethyl)quinoline in a dedicated container.
-
Causality: Halogenated organic compounds must be separated from non-halogenated waste because their disposal requires extra treatment steps to remove halogens during incineration. Mixing them violates EPA guidelines and risks destroying incinerator exhaust systems while forming toxic dioxins ().
-
-
Primary Containment: Utilize a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle. Ensure the container is structurally sound and compatible with the carrier solvent.
-
Labeling: Affix a standardized "Halogenated Organic Waste" tag immediately upon the first addition of waste. List the exact chemical nomenclature and approximate concentration.
-
Self-Validation Step: Inspect the primary waste container for bulging or vapor leaks weekly. Enforcing a strict 80% fill limit prevents over-pressurization from ambient temperature fluctuations and solvent vapor accumulation.
Protocol B: Spill Containment and Chemical Quenching
If an accidental spill occurs, the primary objective is to prevent the aerosolization of the lachrymatory powder and to quench the reactive bromomethyl group safely.
-
Isolate and Ventilate: Evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood is operating at maximum face velocity.
-
PPE Donning: Equip double nitrile gloves, a fitted N95 or P100 particulate respirator (if the spill is outside a ventilated enclosure), and splash-proof chemical goggles.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite (3)[3].
-
Causality: Do not use water; moisture rapidly hydrolyzes the bromomethyl group, exothermically releasing corrosive HBr gas directly into the breathing zone.
-
-
Collection: Use non-sparking plastic tools to sweep the absorbed mixture into a wide-mouth HDPE container. Tag as "Halogenated Organic Waste - Spill Debris".
-
Surface Neutralization: Wash the contaminated surface with a 5-10% aqueous sodium bicarbonate (
) solution.-
Causality: The mild base neutralizes any residual HBr formed from ambient moisture hydrolysis without reacting violently with unrecovered trace organics.
-
-
Self-Validation Step: Test the final surface rinse water with pH indicator paper. A stable pH of 7.0–7.5 confirms the complete neutralization of the acidic byproducts, validating that the area is safe for normal use.
Logistical & EHS Integration Workflow
The following logic tree dictates the operational flow for routing 2-Bromo-4-(bromomethyl)quinoline into the correct EHS waste streams.
Figure 1: Decision matrix and logistical workflow for the safe disposal of 2-Bromo-4-(bromomethyl)quinoline.
References
-
UTIA Safety Office. "Hazardous Waste Guide." Available at:[Link]
-
Science Ready. "Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics." Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
